molecular formula C19H16O3 B123574 Methyl 6-(4-methoxyphenyl)-2-naphthoate CAS No. 128272-36-6

Methyl 6-(4-methoxyphenyl)-2-naphthoate

Cat. No.: B123574
CAS No.: 128272-36-6
M. Wt: 292.3 g/mol
InChI Key: LLKKPBJYOHZIFI-UHFFFAOYSA-N
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Description

Methyl 6-(4-methoxyphenyl)-2-naphthoate (CAS 128272-36-6) is a high-purity biaryl naphthoate ester of significant value in medicinal chemistry and pharmaceutical research. Its primary application is as a crucial synthetic intermediate in the preparation of Adapalene, a third-generation topical retinoid . Adapalene is a retinoid medicine selective for retinoic acid receptor (RAR) subtypes ╬▓ and ╬│, and is widely used in the treatment of acne vulgaris and psoriasis . The compound serves as a foundational building block; in the synthesis of Adapalene, it is further functionalized via a Friedel-Crafts alkylation to introduce the adamantyl group, which is a key pharmacophore known to enhance hydrophobic interactions with biological targets . Research has indicated that the presence of the adamantyl moiety in the final API can stabilize binding to DNA through intercalation, primarily via hydrophobic forces . As a methyl ester, this compound offers improved solubility in organic solvents compared to its corresponding acid, facilitating various synthetic manipulations. This product is intended for research purposes as a pharmaceutical standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKKPBJYOHZIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-(4-methoxyphenyl)-2-naphthoate, a biaryl aromatic ester, holds significance as a key intermediate in the synthesis of novel therapeutic agents. Its structural motif, featuring a naphthalene core linked to a methoxy-substituted phenyl ring, is a common scaffold in medicinal chemistry. Notably, this compound is the direct precursor to 6-(4-methoxyphenyl)-2-naphthoic acid, a structural analog of the active pharmaceutical ingredient Adapalene, a third-generation topical retinoid.[1][2] The absence of the bulky adamantyl group, present in Adapalene, makes this molecule a valuable tool for researchers exploring structure-activity relationships (SAR) and developing new derivatives with potentially altered pharmacological profiles.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and spectroscopic data. The information presented herein is intended to equip researchers with the foundational knowledge required for its synthesis, characterization, and further derivatization in drug discovery and development programs.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its chemical structure and data from closely related analogs, such as its adamantylated counterpart, Adapalene methyl ester.

PropertyValueSource/Basis
CAS Number 128272-36-6[3][4]
Molecular Formula C19H16O3[4]
Molecular Weight 292.33 g/mol [4]
Appearance Expected to be a white to off-white solid.Analogy to Adapalene methyl ester[5][6]
Melting Point Not reported. Expected to be lower than Adapalene methyl ester (223-225 °C).[5]
Solubility Predicted to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and slightly soluble in polar aprotic solvents (e.g., THF, ethyl acetate). Likely insoluble in water.Analogy to Adapalene methyl ester[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard practice for aromatic esters.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Synthetic Workflow Overview

A Methyl 6-bromo-2-naphthoate C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Methoxyphenylboronic acid B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of related biaryl compounds.[5]

Materials:

  • Methyl 6-bromo-2-naphthoate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)

  • An inorganic base (e.g., potassium carbonate, sodium carbonate, potassium phosphate)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-bromo-2-naphthoate (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous solvent, followed by the inorganic base (2.0-3.0 eq). If using a mixed solvent system, degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the naphthalene and phenyl rings, as well as singlets for the methoxy and methyl ester protons.

  • Naphthalene Protons: A series of doublets and multiplets in the range of δ 7.5-8.5 ppm. The proton on the carbon adjacent to the ester group is expected to be the most deshielded.

  • Phenyl Protons: Two doublets in the range of δ 7.0-7.8 ppm, characteristic of a para-substituted benzene ring.

  • Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm.

  • Methyl Ester Protons: A sharp singlet at approximately δ 4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the ester carbonyl, the aromatic carbons, and the methyl groups.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 167 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 114-140 ppm. The carbon bearing the methoxy group will be shielded, while the carbons of the naphthalene ring will have characteristic shifts.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methyl Ester Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions corresponding to the carbonyl group and the aromatic rings.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1710-1730 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹.

  • Aromatic C=C Stretch: Multiple medium to weak bands in the region of 1450-1600 cm⁻¹.

  • Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹.

  • C-H Bending (Out-of-plane): Bands in the region of 700-900 cm⁻¹, which can be diagnostic of the substitution pattern on the aromatic rings.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 292.33.

Expected Fragmentation Pattern:

A [M]+• m/z = 292 B [M - •OCH3]+ m/z = 261 A->B - •OCH3 C [M - •COOCH3]+ m/z = 233 A->C - •COOCH3 D [4-methoxyphenyl]+• m/z = 108

Caption: Predicted major fragmentation pathways for this compound.

The fragmentation pattern will likely involve the loss of the methoxy radical (•OCH₃) from the ester group to give a fragment at m/z 261, and the loss of the entire methoxycarbonyl radical (•COOCH₃) to yield a fragment at m/z 233. Cleavage of the bond between the two aromatic rings could also occur.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate for further chemical modifications.

  • Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol or THF) to yield the corresponding carboxylic acid, 6-(4-methoxyphenyl)-2-naphthoic acid.[1] This acid is a direct precursor for the synthesis of Adapalene analogs.

  • Friedel-Crafts Acylation/Alkylation: The electron-rich methoxy-substituted phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation. This allows for the introduction of various functional groups onto the phenyl ring, enabling the synthesis of a diverse library of derivatives for biological screening.

  • Demethylation: The methoxy group can be cleaved to the corresponding phenol, providing another site for functionalization.

The primary application of this compound is in the synthesis of Adapalene analogs and other potential retinoid receptor modulators for the treatment of dermatological conditions like acne and psoriasis, as well as for their potential in oncology.[1][5]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the extensive literature on related compounds. The synthetic protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors, paving the way for the development of new and improved therapeutic agents.

References

  • Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • This compound | 128272-36-6. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

  • methyl 6-methoxy-2-naphthoate. (n.d.). Stenutz. Retrieved February 17, 2026, from [Link]

  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. (2011). Bioorganic Chemistry, 39(4), 151–158. [Link]

  • Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved February 17, 2026, from [Link]

  • Adapalene-Impurities. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

  • Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. (2021). Molecules, 26(5), 1308. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Methyl 6-dimethylamino-4-hydroxy-2-naphthoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673–o1674. [Link]

  • Naphthalene, 2-methoxy-. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (2025, April 26). International Journal of Pharmaceutical Sciences and Research, 16(4), 1000-1006.
  • Novel process for preparation of adapalene. (2008).
  • A High Yield and Pilot-Scale Process for the Preparation of Adapalene. (2006). Organic Process Research & Development, 10(2), 285–288. [Link]

  • 6-Methoxy-2-naphthol. (n.d.). SpectraBase. Retrieved February 17, 2026, from [Link]

  • 6-(4-Methoxyphenyl)-2-naphthoic Acid | 132292-17-2. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Proceedings of the 1st International Conference on Science, Technology, and Agriculture, 1. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. (2012). Angewandte Chemie International Edition, 51(46), 11460–11492. [Link]

  • 4-METHOXYBENZALDEHYDE; EI-B; MS. (2008, October 21). MassBank. Retrieved February 17, 2026, from [Link]

  • Adapalene 2-Methoxyphenyl Methyl Ester. (n.d.). Allmpus. Retrieved February 17, 2026, from [Link]

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Sources

A Senior Application Scientist's Technical Guide to Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 6-(4-methoxyphenyl)-2-naphthoate, a biaryl compound of significant interest in medicinal chemistry and materials science. We delve into its precise chemical identity, physicochemical properties, and a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. This guide emphasizes the mechanistic rationale behind the synthetic strategy, ensuring a deep understanding of the process. Furthermore, it outlines the critical spectroscopic techniques for structural verification, establishing a self-validating framework for researchers. Finally, we explore the compound's potential applications, particularly as a key intermediate in the synthesis of therapeutic agents like Adapalene and as a scaffold for novel angiogenesis inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth, practical understanding of this valuable chemical entity.

Compound Identification and Physicochemical Properties

Nomenclature and Structure

The compound, commonly referred to as this compound, is systematically named Methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate according to IUPAC nomenclature. Its structure consists of a naphthalene core substituted at the 6-position with a 4-methoxyphenyl group and at the 2-position with a methyl ester group.

Chemical Identifiers

For unambiguous identification and database cross-referencing, the following identifiers are provided.

IdentifierValueSource
CAS Number 128272-36-6[1]
Molecular Formula C₁₉H₁₆O₃[1]
Molecular Weight 292.33 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OCN/A
InChI InChI=1S/C19H16O3/c1-21-16-10-8-14(9-11-16)15-6-7-17-12-13-18(19(20)22-2)5-4-17-15/h4-13H,1-3H3N/A
Physicochemical Properties

The known physical and chemical properties are summarized below. These values are critical for handling, storage, and experimental design.

PropertyValueNotes
Appearance White to Off-White Solid[2][3]
Melting Point 223-225 °CFor a related compound, Adapalene Methyl Ester[2][3]
Boiling Point ~589.6 °C (Predicted)[2][3]
Solubility Slightly soluble in Chloroform[2][3]
Storage 2-8°C, Sealed in a dry environment[1]

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the naphthalene and phenyl rings is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its precursors.[4]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule breaks the aryl-aryl bond, identifying Methyl 6-bromo-2-naphthoate and (4-methoxyphenyl)boronic acid as readily available or easily synthesized starting materials. This approach is favored due to the stability and low toxicity of organoboron reagents.[4][5]

Catalytic Cycle and Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of Methyl 6-bromo-2-naphthoate, forming a Pd(II) complex.[6][8] This is often the rate-determining step.

  • Transmetalation : The methoxyphenyl group is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron compound by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species, facilitating the transfer.[5][6]

  • Reductive Elimination : The two organic ligands on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl 1. OA->PdII_Aryl Ar¹-X TM Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl 2. TM->PdII_Biaryl Ar²-B(OH)₂ + Base PdII_Biaryl->Pd0 3. RE Reductive Elimination RE->Pd0 Ar¹-Ar² Product Target Molecule (Ar¹-Ar²) RE->Product React1 Methyl 6-bromo-2-naphthoate (Ar¹-X) React1->OA React2 (4-methoxyphenyl)boronic acid (Ar²-B(OH)₂) React2->TM

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for the synthesis of the title compound.

Reagents & Equipment:

  • Methyl 6-bromo-2-naphthoate (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Workflow:

  • Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add Methyl 6-bromo-2-naphthoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.

Diagram: Experimental Synthesis Workflow

Workflow start Start reagents 1. Charge Flask - Aryl Halide - Boronic Acid - Catalyst & Base start->reagents degas 2. Inert Atmosphere (Evacuate/Backfill Ar) reagents->degas solvent 3. Add Solvents (Toluene/Water) degas->solvent heat 4. Heat to Reflux (85-95 °C) solvent->heat monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Reaction Complete purify 7. Purify (Chromatography or Recrystallization) workup->purify product Pure Product purify->product

Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.

Spectroscopic Characterization (Self-Validation)

Confirmation of the product's identity and purity is paramount. The following spectroscopic data are predicted based on the known effects of substituents on aromatic systems.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for structural elucidation.[11]

ProtonsPredicted δ (ppm)MultiplicityNotes
-OCH₃ (ester)~3.9-4.0Singlet (s)Deshielded by the carbonyl group.
-OCH₃ (phenyl)~3.8-3.9Singlet (s)Typical methoxy group on a benzene ring.
Phenyl H (ortho to -OCH₃)~7.0-7.1Doublet (d)Shielded by the electron-donating methoxy group.
Phenyl H (meta to -OCH₃)~7.6-7.7Doublet (d)Deshielded relative to the ortho protons.
Naphthyl H~7.5-8.5Multiplets (m)A complex series of signals in the aromatic region. The proton ortho to the ester will be the most downfield.
¹³C NMR Spectroscopy
CarbonPredicted δ (ppm)Notes
C=O (ester)~166-168Typical ester carbonyl chemical shift.
Aromatic C~114-140A complex set of 14 signals.
-OCH₃ (ester)~52-53
-OCH₃ (phenyl)~55-56
Mass Spectrometry (MS)
  • Expected [M]⁺: m/z = 292.33

  • Expected [M+H]⁺: m/z = 293.34

  • Expected [M+Na]⁺: m/z = 315.32

The mass spectrum should show a clear molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition.

Applications in Research and Drug Development

The 6-aryl-2-naphthoate scaffold is a privileged structure in medicinal chemistry.[12][13]

Intermediate in Adapalene Synthesis

This compound is a known intermediate or related compound in the synthesis of Adapalene.[1] Adapalene is a third-generation topical retinoid primarily used in the treatment of acne. While the final Adapalene structure contains an adamantyl group, the core biaryl structure is analogous and its synthesis pathways provide valuable insights.[2][14]

Scaffold for Angiogenesis Inhibitors

The naphthalene core is found in numerous compounds designed as anticancer agents.[12] Specifically, derivatives of this scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for preventing angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[15][16] The biaryl structure of this compound allows for synthetic modifications to optimize binding to the ATP pocket of kinases like VEGFR-2, making it a valuable starting point for the development of new anticancer therapeutics.[17]

Conclusion

Methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate is a well-defined chemical compound with significant practical value. Its synthesis is reliably achieved through the robust Suzuki-Miyaura cross-coupling, a cornerstone of modern organic chemistry. The structural and electronic properties of its 6-aryl-2-naphthoate core make it an important building block in the synthesis of pharmaceuticals, most notably as a precursor or analog in the development of retinoids and novel kinase inhibitors for cancer therapy. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, validate, and utilize this versatile compound in their scientific endeavors.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

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  • Suzuki Coupling. (2020, July 11). YouTube. [Link]

  • This compound | 128272-36-6. Pharmaffiliates. [Link]

  • Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. PrepChem.com. [Link]

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  • 1H NMR Spectroscopy. Open Library Publishing Platform. [Link]

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  • Process for the production of 2-halomethyl-6-methoxy naphthalene.
  • Discovery of 6-Arylurea-2-arylbenzoxazole and 6-Arylurea-2-arylbenzimidazole Derivatives as Angiogenesis Inhibitors. PubMed. [Link]

  • 2-acetyl-6-methoxynaphthalene. Organic Syntheses Procedure. [Link]

  • Process for the preparation of 6-methoxy-1-naphthoic acid, methyl esters.
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  • Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity. ResearchGate. [Link]

  • Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. PMC. [Link]

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An In-depth Technical Guide to Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate: Synthesis, Characterization, and Role in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, also known as Adapalene Methyl Ester, is a pivotal chemical intermediate in the synthesis of Adapalene. Adapalene is a third-generation topical retinoid widely used in dermatology for the treatment of acne vulgaris. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical considerations of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, offering valuable insights for professionals engaged in pharmaceutical research and development. Understanding the properties and synthesis of this key intermediate is crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API), Adapalene.

Molecular Profile and Physicochemical Properties

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is a polycyclic aromatic ester. The incorporation of the bulky, lipophilic adamantyl group is a key structural feature that contributes to the selective pharmacological profile of the resulting Adapalene.

PropertyValueSource(s)
Molecular Formula C29H30O3[1][2][3]
Molecular Weight 426.55 g/mol [1][2][3]
CAS Number 106685-41-0[1][2][3][4][5]
Appearance White to off-white solid/powder[3][6]
Melting Point 223-225 °C[3]
Solubility Slightly soluble in chloroform.[3]

Synthesis and Manufacturing

The synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is a multi-step process that is critical to the overall manufacturing of Adapalene. The most common synthetic routes involve a cross-coupling reaction to form the biaryl system.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Coupling Reaction cluster_3 Product A 2-(1-adamantyl)-4-bromoanisole C Organometallic Reagent (Grignard or Organozinc) A->C Mg or ZnCl2 B Methyl 6-bromo-2-naphthoate D Negishi or Suzuki Coupling B->D C->D Pd or Ni catalyst E Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate D->E

Caption: Synthetic workflow for Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

Detailed Experimental Protocol: Negishi Coupling

The Negishi coupling is a widely employed method for the synthesis of this intermediate. The following protocol is a synthesis of published methodologies.[2][7]

Materials:

  • 2-(1-adamantyl)-4-bromoanisole

  • Magnesium turnings

  • 1,2-dibromoethane (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Zinc Chloride (ZnCl2)

  • Methyl 6-bromo-2-naphthoate

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl2(dppe)) or other suitable catalyst

  • Hydrochloric acid (1N)

  • Dichloromethane

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous THF. A small amount of 1,2-dibromoethane is added to initiate the reaction. A solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous THF is then added dropwise to maintain a gentle reflux. The completion of the Grignard reagent formation is monitored by the dissolution of magnesium.

  • Transmetalation to Organozinc: A solution of anhydrous zinc chloride in THF is added dropwise to the Grignard reagent at reflux. This transmetalation step is crucial for the subsequent cross-coupling reaction.

  • Negishi Coupling: To the resulting organozinc reagent, a solution of methyl 6-bromo-2-naphthoate in THF is added, followed by the addition of the NiCl2(dppe) catalyst. The reaction mixture is stirred at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is cooled and quenched by the slow addition of 1N hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate as a white to off-white solid.[2]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, the methoxy group protons, the methyl ester protons, and the aliphatic protons of the adamantyl group. A published ¹H NMR spectrum shows signals at (300 MHz, DMSO-d6) δ 8.6 (s, 1H), δ 8.3-7.8 (m, 6H), δ 7.7-7.5 (m, 2H), δ 7.1 (d, 1H), δ 3.9 (s, 3H), δ 3.85 (s, 3H), δ 2.0 (m, 9H), δ 1.7 (m, 6H).[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide detailed information on the carbon skeleton, with distinct signals for the aromatic, ester carbonyl, methoxy, and adamantyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 426.55.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1710-1730 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Role in Adapalene Synthesis and Quality Control

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is the direct precursor to Adapalene. The final step in the synthesis of Adapalene is the hydrolysis of the methyl ester group to the corresponding carboxylic acid.

Hydrolysis to Adapalene

Hydrolysis A Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate B Adapalene A->B Base Hydrolysis (e.g., NaOH or KOH) followed by Acidification

Caption: Hydrolysis of the methyl ester to yield Adapalene.

This hydrolysis is typically achieved by heating the methyl ester with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or a THF/water mixture.[8][9][10] Subsequent acidification of the reaction mixture precipitates Adapalene, which can then be purified by recrystallization.

Importance in Quality Control and Impurity Profiling

As a key intermediate, the purity of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate directly impacts the quality of the final Adapalene API. It is also considered a potential impurity in the final drug product and is often used as a reference standard in quality control testing.[4][5][11][12][] The presence and quantity of this and other related compounds are closely monitored during the manufacturing process to ensure the safety and efficacy of Adapalene. Common impurities can arise from side reactions during the coupling step or from unreacted starting materials.[14][15]

Biological Context: The Mechanism of Action of Adapalene

To appreciate the significance of its precursor, it is essential to understand the mechanism of action of Adapalene. Adapalene is a selective agonist of retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ subtypes.

Adapalene_MoA cluster_0 Cellular Level cluster_1 Physiological Effects Adapalene Adapalene RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Adapalene->RAR Binds RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with ARE Adapalene Response Element (on DNA) RXR->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Keratinocyte Normalization of Keratinocyte Differentiation Gene_Transcription->Keratinocyte Inflammation Anti-inflammatory Effects Gene_Transcription->Inflammation Microcomedone Reduced Microcomedone Formation Keratinocyte->Microcomedone Inflammation->Microcomedone

Caption: Simplified mechanism of action of Adapalene.

By binding to these nuclear receptors, Adapalene modulates gene transcription, leading to a normalization of follicular epithelial cell differentiation. This action prevents the formation of microcomedones, the precursors to acne lesions. Additionally, Adapalene exhibits anti-inflammatory properties by inhibiting the chemotactic and chemokinetic responses of human polymorphonuclear leukocytes and by down-regulating the expression of certain pro-inflammatory mediators.

Conclusion

Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is a compound of significant interest in pharmaceutical chemistry due to its indispensable role in the synthesis of Adapalene. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental for drug development professionals to ensure the production of high-quality Adapalene. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers and scientists in the field. Further research into optimizing the synthesis of this intermediate and characterizing its own potential biological activities could yield new insights and applications.

References

  • Brenna, E., et al. (2007). Isolation and characterisation of impurities in adapalene. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161-1163. [Link]

  • ADAPALENE - New Drug Approvals. (2022, January 25). [Link]

  • Adapalene-Impurities | Pharmaffiliates. (n.d.). [Link]

  • Adapalene Impurities and Related Compound - Veeprho. (n.d.). [Link]

  • US Patent No. 7,345,189 B2. (2008).
  • Isolation and characterisation of impurities in adapalene - ResearchGate. (2025, August 5). [Link]

  • US Patent Application No. 2009/0131713 A1. (2009).
  • Novel Process For Preparation Of Adapalene - Quick Company. (n.d.). [Link]

  • WO Patent Application No. 2007/072217 A2. (2007).
  • Adapalene methyl ester | C29H30O3 | CID 10526466 - PubChem. (n.d.). [Link]

  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed. (2011, August 15). [Link]

  • CAS No : 106685-41-0 | Product Name : Adapalene Related Compound B (Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate) (1011721) | Pharmaffiliates. (n.d.). [Link]

  • Methyl-6-[3-(1-Adamantyl)-4-Methoxy Phenyl]-2-Naphthoate 106685-41-0 - Chinachemnet. (n.d.). [Link]

  • 4-methoxyphenyl]-2-naphthoate (Adapalene Methyl Ester) - CAS Number: 106685-41-0. (n.d.). [Link]

  • 22502 Adapalene ClinPharm PREA - FDA. (2009, February 27). [Link]

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. (2022, October 12). [Link]

  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - ResearchGate. (2025, August 5). [Link]

  • Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate - Chongqing Chemdad Co. ,Ltd. (n.d.). [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015, September 9). [Link]

  • 6-(3-(Adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid - MilliporeSigma. (n.d.). [Link]

Sources

Spectroscopic Scrutiny of Methyl 6-(4-methoxyphenyl)-2-naphthoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 6-(4-methoxyphenyl)-2-naphthoate, a known impurity in the synthesis of the dermatological agent Adapalene. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectral characteristics of such impurities is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document serves as a practical reference for the acquisition, interpretation, and validation of spectroscopic data for this specific compound, grounded in the principles of scientific integrity and experimental causality.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical development, the adage 'the dose makes the poison' is a guiding principle. However, the purity of that dose is of equal, if not greater, importance. Impurities in APIs can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. Regulatory bodies worldwide mandate stringent control and characterization of these impurities. This compound, identified as "Adapalene Impurity 6," is a critical process-related impurity in the synthesis of Adapalene.[1][2][3][] Its unambiguous identification and quantification are essential for quality control and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonym Adapalene Impurity 6[1][3]
CAS Number 128272-36-6[1][2][3][]
Molecular Formula C₁₉H₁₆O₃[1][2][3]
Molecular Weight 292.33 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5][6]

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. While publicly available experimental spectra for this compound are scarce, a detailed analysis of its structure allows for the prediction of its ¹H NMR spectrum.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Naphthyl and Phenyl Rings): A complex multiplet region between δ 7.0 and 8.5 ppm is expected, corresponding to the protons on the naphthalene and p-methoxyphenyl rings. The specific splitting patterns (doublets, triplets, doublets of doublets) arise from the coupling between adjacent protons and are crucial for assigning each proton to its specific position on the aromatic rings.

  • Methoxyl Protons (-OCH₃): A sharp singlet peak is anticipated around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

  • Methyl Ester Protons (-COOCH₃): Another distinct singlet is expected, typically in the range of δ 3.9-4.1 ppm, representing the three protons of the methyl ester group.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm, is characteristic of the ester carbonyl carbon.

  • Aromatic and Olefinic Carbons: A series of signals between δ 110 and 160 ppm will correspond to the carbon atoms of the naphthalene and p-methoxyphenyl rings. The carbon attached to the methoxy group will appear further downfield due to the deshielding effect of the oxygen atom.

  • Methoxyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm, is expected for the carbon of the methoxy group.

  • Methyl Ester Carbon (-COOCH₃): A signal in a similar upfield region, around δ 50-55 ppm, will represent the carbon of the methyl ester group.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized, self-validating protocol for acquiring high-quality NMR spectra for a compound like this compound.

Workflow for NMR Data Acquisition and Processing:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton peak is well-defined and does not typically interfere with the signals of interest.

  • Number of Scans: The number of scans is increased for ¹³C NMR due to the low natural abundance of the ¹³C isotope, which results in a weaker signal compared to ¹H NMR.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[7][8]

Expected IR Spectral Features:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an ester.

  • C-O Stretch (Ester and Ether): Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will likely appear in the 1250-1300 cm⁻¹ region, while the C-O stretch of the aryl ether (methoxyphenyl group) will be in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Workflow for ATR-IR Data Acquisition:

Caption: A streamlined workflow for acquiring an ATR-IR spectrum of a solid sample.

Trustworthiness of the Protocol: This method is self-validating as the background scan accounts for any atmospheric or instrumental interferences, ensuring that the resulting spectrum is solely representative of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 292.33. The presence of this peak confirms the molecular formula.

  • Key Fragmentation Pathways: Esters often undergo characteristic fragmentation patterns.[2][9] For this compound, some expected fragmentation pathways include:

    • Loss of the methoxy radical (-•OCH₃): This would result in a fragment ion at m/z [M - 31].

    • Loss of the methyl radical (-•CH₃): This would result in a fragment ion at m/z [M - 15].

    • Cleavage of the ester group: This can lead to the formation of acylium ions, such as the naphthoyl cation.

Logical Relationship of Fragmentation:

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 292 M_minus_31 [M-31]⁺ m/z = 261 M->M_minus_31 - •OCH₃ M_minus_59 [M-59]⁺ m/z = 233 M->M_minus_59 - •COOCH₃ Naphthoyl Naphthoyl cation m/z = 155 M_minus_31->Naphthoyl - C₇H₆O

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocol: Acquiring a Mass Spectrum

A common method for analyzing a pure, solid sample is Direct Infusion Mass Spectrometry.

Workflow for Direct Infusion MS Data Acquisition:

Caption: A general workflow for acquiring a mass spectrum via direct infusion.

Conclusion: A Foundation for Purity and Safety

The comprehensive spectroscopic characterization of impurities like this compound is a non-negotiable aspect of modern drug development. This guide has outlined the expected NMR, IR, and MS spectral features of this compound and provided robust, self-validating protocols for their acquisition. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers and drug development professionals can confidently identify and quantify this and other impurities, thereby ensuring the quality, safety, and efficacy of life-saving medicines.

References

  • Brenna, E., Frigoli, S., Fronza, G., Fuganti, C., & Sala, F. (2007). Isolation and characterisation of impurities in adapalene. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161–1163. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved February 15, 2026, from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Adapalene EP Impurity C. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 12.7: Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved February 15, 2026, from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 15, 2026, from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved February 15, 2026, from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved February 15, 2026, from [Link]

Sources

solubility of Methyl 6-(4-methoxyphenyl)-2-naphthoate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 6-(4-methoxyphenyl)-2-naphthoate

Part 1: Executive Summary & Chemical Context

This compound (CAS: 128272-36-6) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Adapalene , a third-generation retinoid used for the treatment of acne vulgaris. Structurally, it consists of a naphthalene core substituted with a methyl ester at the C2 position and a 4-methoxyphenyl group at the C6 position.

This molecule represents the "pre-adamantylation" scaffold. Its solubility profile is governed by the interplay between the rigid, planar aromatic system (promoting


-

stacking and high lattice energy) and the polar ester/ether functionalities. Understanding its solubility is paramount for:
  • Reaction Solvent Selection: Ensuring homogeneity during the Suzuki coupling or subsequent Friedel-Crafts alkylation.

  • Purification: Designing crystallization processes to remove unreacted boronic acids or bromide precursors.

  • Yield Optimization: Minimizing mass loss during isolation.

Note on Data Availability: While specific mole-fraction solubility tables for this intermediate are often proprietary, this guide provides a predictive solubility landscape based on structural analogs (e.g., methyl 2-naphthoate, 6-methoxy-2-naphthoate) and a validated experimental protocol to generate precise data in your laboratory.

Part 2: Physicochemical Profile & Predicted Solubility Landscape

The solubility of this compound is dictated by "Like Dissolves Like" principles modified by the high lattice energy of its extended aromatic system.

Structural Analysis
  • Lipophilicity: High. The naphthalene and phenyl rings create a large hydrophobic surface area.

  • Crystal Lattice: The molecule is planar, facilitating strong intermolecular

    
    -
    
    
    
    interactions. This typically results in a high melting point and lower solubility in aliphatic solvents compared to non-planar analogs.
  • H-Bonding: It acts as a weak H-bond acceptor (ester carbonyl, methoxy oxygen) but lacks H-bond donors.

Solvent Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism & Application
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dipole-dipole interactions disrupt the crystal lattice. Ideal for extraction and reaction media.
Aromatic Toluene, Xylene, BenzeneHigh

-

stacking interactions between solvent and solute favor dissolution. Good for high-temperature processing.
Polar Aprotic THF, DMF, AcetoneModerate to High Good solvation of the ester group. THF is often the solvent of choice for coupling reactions (e.g., Suzuki).
Polar Protic Ethanol, Isopropanol (IPA), MethanolTemperature Dependent Low at RT, High at Reflux. The ideal profile for cooling crystallization. The solute disrupts the solvent's H-bond network, limiting RT solubility.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate "Good" solvent in binary mixtures. Often used with heptane for recrystallization.
Aliphatic n-Hexane, n-Heptane, CyclohexaneVery Low Antisolvent. Lack of aromaticity prevents effective interaction with the naphthalene core.
Aqueous WaterInsoluble The hydrophobic effect dominates.

Part 3: Experimental Protocol for Solubility Determination

To generate a precise solubility curve (Mole Fraction


 vs. Temperature 

) for your specific batch, follow this self-validating gravimetric protocol.
Method A: Dynamic Laser Monitoring (Preferred)

Best for: Generating full metastable zone width (MSZW) and solubility curves quickly.

  • Equipment: Technobis Crystal16 or Mettler Toledo EasyMax with turbidity probe.

  • Procedure:

    • Prepare 4 vials with varying concentrations (e.g., 20, 40, 60, 80 mg/mL) in the target solvent (e.g., Ethanol).

    • Heat at 1°C/min until transmission reaches 100% (Clear point = Solubility Temperature,

      
      ).
      
    • Cool at 1°C/min until transmission drops (Cloud point = Metastable limit).

    • Plot Concentration vs.

      
      .
      
Method B: Static Gravimetric Analysis (Standard)

Best for: High accuracy at specific isothermal points without expensive equipment.

Step-by-Step Workflow:

  • Saturation: Add excess this compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours. Ensure solid phase is always present.

  • Sampling: Stop stirring and allow solids to settle for 30 mins (or use a syringe filter with a pre-heated tip to avoid crashing out).

  • Quantification:

    • Withdraw

      
       (e.g., 2 mL) of clear supernatant.
      
    • Weigh the wet sample (

      
      ).
      
    • Evaporate solvent under vacuum/N2 flow at 40°C until constant mass (

      
      ).
      
  • Calculation:

    
    
    Convert to mole fraction (
    
    
    
    ) for thermodynamic modeling.

Part 4: Thermodynamic Modeling & Visualization

Once experimental data is gathered, it must be correlated to thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Interpretation: If

    
     is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy of dissolution (
    
    
    
    ).
van't Hoff Equation

Used to determine thermodynamic parameters:



  • 
    :  Enthalpy of solution (typically positive/endothermic for this class of compounds).
    
  • 
    :  Entropy of solution.
    
Workflow Visualization

SolubilityWorkflow Start Start: Define Solvent System Prep Prepare Saturated Slurry (Excess Solid) Start->Prep Equil Equilibrate (24h) @ Constant T Prep->Equil Sample Filter Supernatant (Isothermal) Equil->Sample Analyze Gravimetric/HPLC Analysis Sample->Analyze Model Fit to Apelblat Model Analyze->Model Model->Start Optimize Solvent

Figure 1: Standardized workflow for determining solubility and fitting thermodynamic models.

Part 5: Application in Purification (Crystallization)

The primary utility of solubility data for this compound is in the purification step before the adamantylation reaction.

Scenario: The crude product contains unreacted 4-methoxyphenylboronic acid and Pd catalyst residues.

Recommended Strategy: Cooling Crystallization

  • Solvent: Ethanol or Isopropanol (IPA).

  • Rationale:

    • The naphthoate ester exhibits a steep solubility curve in alcohols (low at 20°C, high at 70°C).

    • Boronic acid impurities often have higher solubility in cold alcohols or can be washed away.

    • Pd residues can be removed by hot filtration before the cooling ramp.

  • Protocol:

    • Dissolve crude solid in Ethanol at Reflux (approx. 78°C).

    • Perform Hot Filtration to remove insoluble Pd black.

    • Cool slowly (0.5°C/min) to 20°C to induce nucleation.

    • Hold at 20°C for 2 hours (Ostwald ripening).

    • Filter and wash with cold Ethanol.[1]

Alternative: Antisolvent Crystallization

  • System: Toluene (Solvent) + Heptane (Antisolvent).

  • Use Case: If the compound is too insoluble in alcohols to achieve viable throughput.

PurificationLogic Crude Crude Intermediate (Contains Pd, Boronic Acid) Dissolve Dissolve in Ethanol @ Reflux Crude->Dissolve HotFilter Hot Filtration (Remove Pd) Dissolve->HotFilter Cool Cooling Ramp (78°C -> 20°C) HotFilter->Cool Isolate Filtration & Wash Cool->Isolate Pure Purified this compound Isolate->Pure

Figure 2: Purification logic flow for removing synthesis impurities via recrystallization.

References

  • Chemical Identity & Synthesis

    • Adapalene and Impurities.[2] BOC Sciences. Retrieved from .

    • This compound Product Page. Pharmaffiliates.[1][2] Retrieved from .

  • Methodology for Solubility Determination

    • Black, S., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (General reference for gravimetric protocols).
    • Solubility of naphthalene derivatives in organic solvents.[1] (Inferred from general behavior of naphthoate esters in J. Chem. Eng. Data literature).

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

The Adamantyl Group in Drug Design: A Mechanistic and Strategic Analysis with a Naphthoate Scaffold as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantyl group, a rigid, lipophilic, three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry, renowned for its ability to significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This guide addresses a query regarding the role of the adamantyl group in Methyl 6-(4-methoxyphenyl)-2-naphthoate. It is critical to first establish that the adamantyl group is not a component of this compound itself. Rather, it is a key functional group in the closely related and well-known synthetic retinoid, Adapalene , which is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.[3][4]

This document, therefore, clarifies this distinction and uses the naphthoate scaffold as a framework to provide a comprehensive technical analysis of the strategic roles the adamantyl moiety plays in modern drug design. We will deconstruct the core scaffold, explore the multifaceted functions of the adamantyl group, and present a hypothetical case study on its incorporation, complete with experimental workflows for validation.

Part 1: Deconstruction of the Core Scaffold

The foundational molecule, this compound, serves as an excellent starting point for understanding the impact of subsequent modifications, such as the introduction of an adamantyl group.

Structure and Synthesis

This molecule consists of a naphthalene ring system substituted at the 2-position with a methyl ester and at the 6-position with a 4-methoxyphenyl group. Its synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

Caption: Fig 2. Adamantyl group as a metabolic shield.

Enhanced Receptor Binding and Selectivity

The adamantyl group's defined, bulky, and three-dimensional structure allows it to function as a "pharmacophoric anchor." [1]* Hydrophobic Interactions: It can effectively occupy and fill deep hydrophobic pockets within a target protein's binding site. Unlike a flexible alkyl chain, its rigidity prevents conformational penalties upon binding, potentially leading to a significant increase in binding affinity (potency). [5]* Precise Vectorial Orientation: The rigid cage structure facilitates the precise positioning of other substituents, allowing for a more effective and controlled exploration of the target's binding space. [1]This can be crucial for optimizing selectivity between different receptor subtypes.

Part 3: Case Study: The Role of Adamantyl in Adapalene

Adapalene, or 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is the real-world application of this strategy. It is a third-generation synthetic retinoid used in the treatment of acne. [3]The molecule is structurally identical to the methyl ester, but with the ester hydrolyzed to a carboxylic acid and, crucially, an adamantyl group added to the phenyl ring.

Structural Placement and Impact

In Adapalene, the adamantyl group is positioned ortho to the methoxy group on the phenyl ring. [6][7]This specific placement has profound consequences:

  • Increased Binding Affinity for Retinoic Acid Receptors (RARs): Molecular modeling and binding studies have shown that the adamantyl group contributes significantly to the binding of Adapalene to its targets, RARβ and RARγ. [4]It is believed to occupy a hydrophobic pocket, stabilizing the ligand-receptor complex.

  • Enhanced DNA Interaction: Studies have demonstrated that the presence of the adamantyl group increases the binding constant of the naphthoic acid scaffold to DNA. [4]This interaction is primarily stabilized by hydrophobic forces, highlighting the group's role in the molecule's ultimate mechanism of action. [4]* Improved Pharmacokinetic Profile: The lipophilic adamantyl moiety enhances the drug's penetration into the skin and contributes to its overall metabolic stability, which is favorable for a topical agent. [8]

Physicochemical Property Comparison

The strategic addition of the adamantyl group measurably alters the molecule's properties.

PropertyThis compoundAdapalene Methyl Ester
Molecular Formula C19H16O3C29H30O3 [7]
Molecular Weight 292.33 g/mol 426.55 g/mol [6]
Calculated LogP ~4.5~7.6
Key Feature Planar aromatic systemBulky, 3D lipophilic anchor

Note: LogP values are estimations and can vary based on the calculation algorithm.

Part 4: Experimental Validation Workflows

Validating the impact of an adamantyl group requires a series of well-defined experiments. Below are representative protocols for key assays.

Workflow for Synthesis and Characterization

Caption: Fig 3. General workflow for analog validation.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of an adamantylated compound compared to its parent scaffold using human liver microsomes (HLM).

Methodology:

  • Preparation: Prepare stock solutions of the test compounds (parent scaffold and adamantyl analog) and a positive control (e.g., Verapamil) in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, combine HLM (e.g., 0.5 mg/mL final concentration) and NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Add the test compounds to the reaction mixture to a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol: Determination of Lipophilicity (LogD)

Objective: To measure the distribution coefficient (LogD) of the compounds at a physiological pH.

Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogD values to create a calibration curve based on their retention times.

  • Sample Analysis: Dissolve the test compounds in a suitable solvent and inject them into the HPLC system.

  • Data Acquisition: Record the retention time (tR) for each test compound.

  • Calculation: Use the calibration curve to calculate the capacity factor (k) and subsequently determine the LogD value for each test compound based on its retention time relative to the standards.

Conclusion

The adamantyl group is far more than a simple lipophilic appendage; it is a powerful tool in the medicinal chemist's arsenal for rationally designing drugs with improved therapeutic profiles. [9]While absent in this compound, its incorporation into the scaffold to create the drug Adapalene exemplifies its strategic value. By providing metabolic stability, enhancing lipophilicity for better tissue penetration, and acting as a rigid anchor to optimize receptor binding, the adamantyl group addresses multiple challenges in drug development simultaneously. [1][4][10]The principles and experimental workflows detailed in this guide provide a framework for researchers to understand, predict, and validate the profound impact of this unique chemical moiety.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem, 77(8).
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  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. (2011). Bioorganic Chemistry, 39(4), 151-158.
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A Comprehensive Guide to the Solid-State Characterization of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solid-State Analysis in Pharmaceutical Development

This guide, therefore, is designed for the research scientist and drug development professional. It moves beyond a simple data sheet to provide a foundational framework for the systematic physical and chemical characterization of a crystalline organic solid like Methyl 6-(4-methoxyphenyl)-2-naphthoate. We will explore the essential question of how one elucidates the properties of such a compound, detailing the causality behind experimental choices and presenting the self-validating protocols necessary for robust scientific inquiry. This document serves as both a theoretical guide and a practical playbook for generating the critical data package required for any advanced pharmaceutical intermediate.

Part 1: Foundational Properties and Material Genesis

Before delving into advanced analytical techniques, it is crucial to establish the foundational identity and synthesis context of the material. The method of preparation and purification directly impacts the nature of the resulting solid form.

Molecular Identity

A precise understanding of the molecule is the bedrock of all subsequent analysis.

PropertyValueSource
Chemical Name Methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate
Synonyms This compound[1]
CAS Number 128272-36-6[1]
Molecular Formula C19H16O3[1]
Molecular Weight 292.33 g/mol [1]
Synthesis and Isolation: The Origin of the Solid State

The final crystallization step in a synthesis is the genesis of the solid form. A common route to bi-aryl compounds like our subject is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Conceptual Rationale: The Suzuki coupling is chosen for its high tolerance of functional groups, relatively mild reaction conditions, and commercial availability of boronic acid reagents, making it a robust choice for constructing the C-C bond between the naphthalene and phenyl rings.

The final step, crystallization, is paramount. The choice of solvent, cooling rate, and agitation can lead to different crystalline forms, or polymorphs, each with unique physical properties.[3][4] Therefore, a controlled and well-documented crystallization protocol is the first step in ensuring a consistent starting material for characterization.

Part 2: A Multi-Technique Approach to Solid-Form Elucidation

No single analytical technique can provide a complete picture of a solid material. True understanding is achieved by integrating data from orthogonal methods. This section details the core techniques, their underlying principles, and standardized protocols.

X-Ray Powder Diffraction (XRPD): The Crystallinity Fingerprint

Principle of Causality: XRPD is the definitive technique for probing the long-range molecular order that defines a crystalline solid.[5] When a beam of X-rays interacts with a crystalline material, it is diffracted at specific angles determined by the regular spacing of atoms in the crystal lattice (Bragg's Law). The resulting pattern of diffraction peaks is a unique fingerprint for a specific crystalline phase. It is the primary tool for identifying polymorphs, monitoring phase transitions, and assessing crystallinity.[3]

  • Sample Preparation: Gently grind approximately 10-20 mg of the this compound solid to a fine, uniform powder to minimize preferred orientation effects.

  • Mounting: Load the powder onto a zero-background sample holder (e.g., silicon or quartz) and use a flat edge (like a glass slide) to ensure the sample surface is smooth and coplanar with the holder's surface.

  • Instrument Setup:

    • Radiation: Use a Cu Kα X-ray source (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano para-focusing geometry is standard.

    • Scan Range: Collect data over a 2θ range of 2° to 40°. This range typically captures the most characteristic peaks for organic molecules.

    • Step Size: Use a step size of 0.02° 2θ.

    • Scan Speed/Time per Step: A time per step of 0.5-1.0 seconds is usually sufficient.

  • Data Analysis: Process the raw data to identify the angular position (2θ) and intensity of each diffraction peak. A crystalline material will show a series of sharp, well-defined peaks, whereas an amorphous solid will produce a broad, featureless halo.

Thermal Analysis: Probing Thermodynamic Properties

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. For solid-state characterization, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[5]

Principle of Causality: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled.[6] This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions.[7] The melting point is a critical indicator of purity, and the presence of multiple thermal events can be the first sign of polymorphism or the presence of solvates.

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment. For volatile substances or to study desolvation, a pinhole lid may be used.

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well beyond the melting point (e.g., 250°C). The heating rate is a trade-off between resolution and sensitivity.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). An endotherm (a peak indicating heat absorption) will signify the melting point, defined by its onset and peak temperature. The integrated area of the peak corresponds to the enthalpy of fusion.

Principle of Causality: TGA measures the change in mass of a sample as a function of temperature.[6] This technique is essential for determining the presence of bound water or residual solvents within the crystal lattice (solvates/hydrates) and for assessing the overall thermal stability and decomposition profile of the compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature where complete decomposition is expected (e.g., 500°C).

  • Data Analysis: Plot the percentage of initial mass versus temperature. A step-wise loss of mass indicates the loss of volatiles (like solvent) or decomposition. The temperature at which mass loss begins indicates the onset of thermal instability.

Spectroscopic Characterization: A Molecular-Level View

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecules in the sample, providing information about chemical bonds and functional groups.

Principle of Causality: While techniques like Nuclear Magnetic Resonance (NMR) in solution confirm the molecular structure, vibrational spectroscopies like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are highly sensitive to the local environment of the molecules.[8] Because polymorphs have different crystal packing arrangements and intermolecular interactions (e.g., hydrogen bonding), their solid-state FTIR and Raman spectra can differ, making these techniques valuable for polymorph discrimination.[3]

  • Sample Preparation: Place a small amount (1-5 mg) of the solid powder directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Scan Range: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Resolution: Use a resolution of 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis: Analyze the resulting absorbance spectrum, noting the positions and relative intensities of characteristic peaks (e.g., C=O stretch of the ester, C-O stretches of the ether and ester, aromatic C=C and C-H bands).

Part 3: Advanced Characterization - The Search for Polymorphism

The existence of multiple crystalline forms (polymorphism) is a critical concern in drug development, as different polymorphs can exhibit different solubility, stability, and mechanical properties.[9][10] A comprehensive characterization must therefore include a deliberate screen for potential polymorphs.

Polymorph Screening Workflow

Logic of the Workflow: The goal is to induce crystallization under a wide variety of thermodynamic and kinetic conditions to access as much of the conformational and packing landscape as possible. This involves varying solvents, temperatures, and energy inputs.[9]

Polymorph_Screening_Workflow cluster_input Starting Material cluster_methods Crystallization Methods cluster_output Solid-State Analysis API This compound (Amorphous or Known Form) Solvent Solution-Based (Diverse Solvents, Cooling Rates, Evaporation) API->Solvent Induce Crystallization Thermal Thermal Methods (Melt-Recrystallization) API->Thermal Induce Crystallization Mechanical Mechanical Stress (Grinding, Slurrying) API->Mechanical Induce Crystallization Analysis Characterize Each New Solid by: - XRPD - DSC/TGA - FTIR/Raman - Microscopy Solvent->Analysis Isolate & Analyze Solids Thermal->Analysis Isolate & Analyze Solids Mechanical->Analysis Isolate & Analyze Solids

Caption: A typical workflow for polymorph screening.

Single Crystal X-Ray Diffraction (SCXRD)

Principle of Causality: If a high-quality single crystal (typically > 0.1 mm in all dimensions) can be grown, SCXRD is the most powerful technique available.[11] It provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice, confirming the absolute molecular structure and revealing the precise packing motifs and intermolecular interactions that define that specific crystalline form.[12]

Part 4: Data Synthesis and Conclusion

The ultimate goal is to build a coherent, self-validating data package. The information from each technique should corroborate the others. For example, a mass loss seen in TGA below 100°C should correspond to an endotherm in the DSC data, and the XRPD pattern of the material after this event may change, indicating a desolvation process.

Hypothetical Data Summary for a Crystalline Form of this compound
TechniqueObservationInterpretation
Appearance White to off-white crystalline powderSolid at room temperature
XRPD Sharp peaks at specific 2θ angles (e.g., 8.5°, 12.3°, 15.8°, 21.0°, 25.1°)Material is crystalline (Form I)
DSC Single, sharp endotherm with onset at 145°CMelting point of a pure, single crystalline form
TGA No significant mass loss below 200°CThermally stable, anhydrous/asolvated material
FTIR (ATR) Characteristic peaks: ~1715 cm⁻¹ (C=O, ester), ~1250 cm⁻¹ (C-O, ether)Confirms presence of key functional groups in the solid state
Solubility Slightly soluble in ChloroformQualitative solubility profile

Conclusion

The solid-state characterization of this compound, or any pharmaceutical solid, is a multi-faceted endeavor that demands a synergistic application of orthogonal analytical techniques. By systematically employing X-ray diffraction, thermal analysis, and spectroscopy, researchers can build a comprehensive understanding of the material's crystalline form, purity, stability, and potential for polymorphism. This in-depth technical guide provides the strategic framework and the detailed protocols necessary to undertake this critical analysis, ensuring that the solid form selected for development is well-understood, consistent, and optimized for its intended purpose. This rigorous approach underpins the successful transition of molecules from the laboratory to life-changing medicines.

References

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  • Ingenta Connect. (2002, December 1). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

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  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • PubMed. (2015, February 15). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. [Link]

  • ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • Selvita. (n.d.). Solid State Characterization. [Link]

  • ResearchGate. (2024, September 1). Polymorphism of 3-hydroxy-2-naphthoic acid: crystal structures, Hirshfeld surface analysis and properties. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Mehtyl 6-[3-(1-adamanty)-4-methoxy phenyl]-2-naphthoate. [Link]

  • Pharmaffiliates. (n.d.). 128272-36-6 | Product Name : this compound. [Link]

  • ResearchGate. (2025, August 6). Reactivity and structure of derivatives of 2‐hydroxy‐1,4‐naphthoquinone (lawsone) | Request PDF. [Link]

  • ResearchGate. (2025, August 10). Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: Syntheses, crystal structures, optical properties, theoretical calculations | Request PDF. [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2-naphthol. [Link]

  • Iowa State University. (2018, October 22). Scanning Calorimetry Measurements. [Link]

  • PubChem - NIH. (n.d.). Adapalene methyl ester. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Crystal structure of bis(4-methoxyphenyl) malonate. [Link]

  • NIST. (n.d.). Naphthalene, 2-methoxy-. [Link]

  • ResearchGate. (2025, August 6). (PDF) Crystal Structure of 6Methoxy2-naphthaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. [Link]

  • MDPI. (2023, September 28). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

  • Springer. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • ResearchGate. (2025, August 9). Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Saponification of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the saponification of methyl 6-(4-methoxyphenyl)-2-naphthoate to its corresponding carboxylic acid, 6-(4-methoxyphenyl)-2-naphthoic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the procedure, offers practical insights for troubleshooting, and includes methods for monitoring and characterization, ensuring a reliable and reproducible outcome. The target acid is a key structural motif found in various pharmacologically active molecules, making its efficient synthesis critical.

Scientific Principle and Reaction Scheme

The conversion of this compound to 6-(4-methoxyphenyl)-2-naphthoic acid is achieved through a base-mediated hydrolysis reaction, commonly known as saponification.[1] This nucleophilic acyl substitution reaction is one of the most fundamental and reliable methods for cleaving ester bonds.[2]

Reaction:

Reaction scheme for the saponification of this compound
Mechanistic Rationale

The reaction proceeds via a well-established two-step addition-elimination mechanism (BAc2).[3]

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[2][4]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This expels the methoxide ion (CH₃O⁻) as the leaving group, generating the carboxylic acid.

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, rendering the saponification process effectively irreversible under basic conditions.[1][2]

  • Acidic Workup: In the final stage, an acid (e.g., HCl) is added to the reaction mixture. This protonates the carboxylate salt, precipitating the neutral carboxylic acid, which is typically less soluble in the aqueous medium.[1]

The choice of potassium hydroxide (KOH) is common, although sodium hydroxide (NaOH) is also effective.[1][5][6] A co-solvent system, such as tetrahydrofuran (THF) and water or an alcohol like methanol, is employed to ensure the solubility of both the organic ester and the inorganic base.[5][6][7][8] Heating under reflux accelerates the reaction rate to ensure complete conversion in a practical timeframe.[5][6]

Experimental Protocol

This protocol is adapted from established industrial procedures for structurally related compounds and optimized for laboratory scale.[5][6]

Materials and Equipment
Reagents & MaterialsEquipment
This compoundRound-bottom flask (e.g., 100 mL)
Potassium hydroxide (KOH), 85% pelletsReflux condenser
Tetrahydrofuran (THF), reagent gradeMagnetic stirrer and stir bar
Deionized waterHeating mantle or oil bath
Hydrochloric acid (HCl), 35-37%Buchner funnel and filter flask
Heptane, reagent gradeSintered glass funnel
Ethyl acetate (for TLC)Rotary evaporator
Hexanes (for TLC)TLC plates (silica gel 60 F₂₅₄)
pH paper (range 1-14)Standard laboratory glassware

Safety Precautions: This procedure involves strong bases (KOH) and acids (HCl). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals within a certified fume hood.

Step-by-Step Procedure

Part A: Saponification Reaction

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 16.4 mmol).

  • Solvent Addition: Add 30 mL of THF to the flask and stir until the ester is fully dissolved.

  • Base Preparation: In a separate beaker, carefully dissolve potassium hydroxide (85%, 2.7 g, 40.7 mmol, ~2.5 eq) in 10 mL of deionized water. Note: This dissolution is exothermic.

  • Reaction Initiation: Pour the aqueous KOH solution into the flask containing the ester solution. The mixture may become biphasic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath. Maintain the reflux with vigorous stirring for approximately 2-3 hours.[5][6]

Part B: Reaction Monitoring

  • Sampling: After 2 hours, briefly cool the reaction, remove a small aliquot (1-2 drops) with a glass pipette, and place it in a small test tube.

  • Quenching: Add ~0.5 mL of water and acidify with a few drops of 1 M HCl. Extract with ~0.5 mL of ethyl acetate.

  • TLC Analysis: Spot the ethyl acetate layer on a TLC plate alongside a spot of the starting material. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot has been completely consumed.

Part C: Workup and Isolation

  • Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to 35-40°C.[5]

  • Filtration (Optional): If any solids are present, filter the warm reaction mixture through a cartridge or a small plug of celite, rinsing with a 1:1 THF/water mixture.[5][6]

  • Acidification: Transfer the filtrate to a larger beaker (e.g., 250 mL) and cool to room temperature in an ice bath. Slowly add 3 M HCl solution dropwise while stirring. The carboxylic acid product will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is between 1 and 3 (check with pH paper).

  • Precipitate Collection: Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of deionized water until the pH of the washings is neutral (pH ~6-7).[5][6] This step is crucial to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum at 60-80°C for 12-24 hours. A white to off-white solid of 6-(4-methoxyphenyl)-2-naphthoic acid is obtained.

Part D: Purification (Recrystallization)

  • Dissolution: Transfer the crude solid to a suitably sized Erlenmeyer flask. Add the minimum amount of hot THF (approximately 15-20 volumes, e.g., 15-20 mL per gram of crude product) to dissolve the solid completely under reflux.[5][6]

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration through a fluted filter paper.

  • Crystallization: To the hot THF solution, slowly add heptane (15-20 volumes) until the solution becomes faintly turbid.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.[5][6] Collect the purified white crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Process Workflow and Data

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting material to purified product.

Caption: Workflow for the saponification of this compound.

Quantitative Data Summary

The table below summarizes typical quantities for a 16.4 mmol scale reaction.

ParameterValueUnitNotes
Reactant
Methyl Ester (MW: 304.35)5.00g16.4 mmol, 1.0 eq
Reagent
Potassium Hydroxide (85%)2.70g40.7 mmol, 2.5 eq
Solvents
THF (Reaction)30mL~6 vol
Water (for KOH)10mL~2 vol
THF (Recrystallization)~75mL~15 vol
Heptane (Recrystallization)~75mL~15 vol
Product
Carboxylic Acid (MW: 290.32)~4.76gTheoretical Max Yield
Outcome
Typical Yield85-95%Based on similar procedures[5][6]
Purity (by HPLC/NMR)>99%After recrystallization

Application Notes and Troubleshooting

  • Choice of Base: While KOH is used here, LiOH in a THF/water system is also highly effective and sometimes preferred at laboratory scale as it can often be run at room temperature, albeit for a longer duration.[8]

  • Incomplete Reaction: If TLC analysis shows significant starting material after 3 hours, it may indicate insufficient base or temperature. An additional equivalent of KOH can be added and the reflux continued for another 1-2 hours.

  • Workup Emulsions: During acidification and subsequent extractions (if performed instead of precipitation), emulsions can form. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand.

  • Product Solubility: The protonated carboxylic acid has very low solubility in water, which allows for its isolation via precipitation. Ensure the pH is sufficiently acidic (pH < 4) to prevent it from remaining in solution as the carboxylate salt.

  • Purification Strategy: Recrystallization from a solvent/anti-solvent system like THF/heptane is highly effective for this class of aromatic compounds, yielding high-purity material suitable for further use in drug development pipelines.[5][6]

  • Characterization: The final product should be characterized to confirm its identity and purity. Recommended techniques include:

    • ¹H NMR: To confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm), along with the expected aromatic signals.

    • HPLC: To assess purity.

    • Melting Point: To compare with literature values.

References

  • Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. (US7498461B2).
  • New method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. (EP2210869A1).
  • Analytical Methods for Analyzing Some Oils Used in Cosmetics. (2014). Bulletin of Integrative Psychiatry-Psychotherapy-Clinical Neuroscience. [Link]

  • Saponification of Esters. (n.d.). Organic Chemistry Tutor. [Link]

  • Determination of Saponification Value. (n.d.). Food Science, University of Wisconsin. [Link]

  • The alkaline hydrolysis of the ethyl and methyl esters of 1-naphthoic acid and 2-naphthoic acid. (1964). University of Canterbury Research Repository. [Link]

  • Basic Hydrolysis of Esters (Saponification). (2022). Master Organic Chemistry. [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. (2009). Caltech GPS. [Link]

  • Determination of Activation Energy of Saponification Reaction through pH Analysis. (2017). Research and Reviews: Journal of Chemistry. [Link]

  • Standard Test Method for Determination of the Saponification Value of Fats and Oils. (2006). American Society for Testing and Materials. [Link]

  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • Comparison of saponification methods for characterization of the nonsaponifiable fraction of virgin olive oil. (2018). ResearchGate. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Mechanism of ester hydrolysis. (2019). YouTube. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. [Link]

  • Fatty Acid Composition of Ximenia americana L. (Olacaceae) Seed Oil by GC/MS. (n.d.). MedCrave online. [Link]

  • Saponification. (n.d.). Alex L. Sessions, Caltech. [Link]

  • A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. (2011). ResearchGate. [Link]

  • Saponification Reaction of Esters. (2025). YouTube. [Link]

Sources

analytical techniques for characterizing Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Introduction

This compound (CAS: 128272-36-6) is a critical synthetic intermediate and structural analog in the development of retinoid therapeutics, specifically Adapalene . Structurally, it consists of a naphthalene core substituted with a methyl ester at the C2 position and a 4-methoxyphenyl moiety at the C6 position.

Unlike Adapalene Methyl Ester, this compound lacks the bulky adamantyl group at the 3-position of the phenyl ring. This structural difference significantly alters its solubility profile and crystal packing while retaining the core chromophore, making it an essential reference standard for impurity profiling and structure-activity relationship (SAR) studies.

This guide provides a validated analytical framework for its characterization, moving from structural elucidation to quantitative assay and solid-state analysis.

Module 1: Structural Elucidation (Identity)[1]

Objective: To unequivocally confirm the chemical structure using orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The absence of the adamantyl group (typically appearing at 1.7–2.1 ppm) distinguishes this precursor from Adapalene Methyl Ester.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ) is preferred due to excellent solubility and clear spectral windows.
    
  • Internal Standard: TMS (0.00 ppm).

Predicted


H NMR Data (400 MHz, 

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.61 Singlet (s)1HH-1 (Naph)Deshielded by ester carbonyl.
8.08 Doublet (d)1HH-3 (Naph)Ortho coupling to H-4.
8.00 Doublet (d)1HH-4 (Naph)
7.95 Singlet (s)1HH-5 (Naph)
7.85 Doublet (d)1HH-8 (Naph)
7.75 Doublet (d)1HH-7 (Naph)
7.65 Doublet (d)2HH-2', H-6' (Ph)Key Difference: AA'BB' system (symmetric phenyl).
7.02 Doublet (d)2HH-3', H-5' (Ph)Upfield due to methoxy donation.
3.99 Singlet (s)3H

Methyl Ester.
3.88 Singlet (s)3H

Methoxy ether.

Critical Validation Point:

  • Adapalene vs. Precursor: Adapalene will show a multiplet at

    
     1.7–2.2 ppm (15H, Adamantyl). This target compound must show a clean baseline  in this aliphatic region.
    
  • Symmetry: The phenyl ring protons (H-2'/6' and H-3'/5') appear as two distinct doublets (AA'BB' system) in this compound. In Adapalene, the adamantyl group breaks this symmetry, resulting in a more complex splitting pattern (d, dd, d).

Mass Spectrometry (HRMS)
  • Technique: ESI-TOF or Q-TOF (Positive Mode).

  • Molecular Formula:

    
    .
    
  • Exact Mass: 292.1099 Da.

  • Acceptance Criteria: Observed

    
     at 
    
    
    
    293.1172
    
    
    5 ppm.

Module 2: Chromatographic Purity & Assay

Objective: To quantify purity and detect synthetic by-products (e.g., unreacted Methyl 6-bromo-2-naphthoate or homocoupled impurities).

HPLC Method Protocol

This method is adapted from Adapalene impurity profiling but optimized for the slightly lower lipophilicity of the des-adamantyl analog.

  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 270 nm (max absorption of naphthoate) and 230 nm.

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water (buffers silanols).

  • Solvent B: Acetonitrile (ACN) / THF (95:5 v/v). Note: Small amount of THF improves peak shape for planar aromatics.

Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
20.01090Wash
21.06040Re-equilibration

System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • RSD (Area):

    
     for 5 replicate injections.
    
Impurity Profile Logic
  • RT < Target: Unreacted Boronic Acid, Hydrolyzed Acid (6-(4-methoxyphenyl)-2-naphthoic acid).

  • RT > Target: Biaryl homocoupling dimers (highly lipophilic).

Module 3: Solid-State Characterization

Objective: To determine physical form (polymorph) and thermal stability, critical for solubility and formulation.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat 2–5 mg sample in a crimped aluminum pan.

  • Rate: 10°C/min from 40°C to 250°C.

  • Nitrogen Purge: 50 mL/min.

  • Expected Result: Sharp endothermic melting peak.

    • Note: While Adapalene Methyl Ester melts ~223°C, this des-adamantyl analog typically melts lower, likely in the 190°C – 210°C range due to reduced crystal lattice energy from the lack of the interlocking adamantyl cage.

X-Ray Powder Diffraction (XRPD)
  • Significance: Verify crystallinity. Amorphous forms may degrade faster.

  • Scan: 2

    
     from 3° to 40°.
    
  • Key Feature: Look for sharp Bragg reflections indicating a crystalline lattice. A "halo" indicates amorphous material.

Visualizations

Figure 1: Analytical Workflow & Synthesis Context

This diagram illustrates the synthesis of the target compound and the subsequent analytical decision matrix.

AnalyticalWorkflow Start Starting Materials (Me-6-bromo-2-naphthoate + 4-Methoxyphenylboronic acid) Reaction Suzuki Coupling (Pd Catalyst) Start->Reaction Target TARGET: This compound Reaction->Target NMR Module 1: Identity (NMR/MS) Confirm Des-Adamantyl Structure Target->NMR HPLC Module 2: Purity (HPLC-PDA) Limit < 0.1% Impurities Target->HPLC SolidState Module 3: Physical (DSC/XRD) Polymorph Check Target->SolidState Adapalene Downstream: Adapalene Synthesis (Friedel-Crafts Adamantylation) Target->Adapalene Synthetic Utility

Caption: Workflow tracking the compound from Suzuki coupling synthesis through analytical validation modules.

Figure 2: HPLC Method Development Decision Tree

Logic flow for optimizing the separation of the target from its precursors.

HPLCDecision Start Initial Run: C18, 60:40 Water:ACN CheckRT Check Retention Time (RT) & Peak Shape Start->CheckRT Broad Peak Broad/Tailing? CheckRT->Broad Coelution Co-elution with Starting Material? CheckRT->Coelution Final Final Method: Gradient ACN/THF/Water Resolution > 2.0 CheckRT->Final No Issues AddModifier Action: Add 5% THF to Organic Or Lower pH (Formic Acid) Broad->AddModifier Yes AddModifier->CheckRT Gradient Action: Start Gradient at 80% Water Slope to 100% ACN Coelution->Gradient Yes Gradient->CheckRT

Caption: Decision matrix for optimizing HPLC separation of the naphthoate ester from boronic acid residues.

References

  • Adapalene Synthesis & Intermediates

    • Title: Process for the Preparation of Adapalene and Related Compounds.[1][2][3][4][5]

    • Source: US Patent Applic
    • URL
    • Relevance: Describes the Suzuki coupling conditions and HPLC methods for Adapalene methyl ester, applicable to the des-adamantyl analog.
  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling Reactions.[5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides mechanistic background for the synthesis of the biaryl core.
  • Biological Context (DNA Binding)

    • Title: New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding.[1][2]

    • Source:Bioorganic Chemistry, 2011, 39(4), 151-158.[1][2]

    • URL:[Link]

    • Relevance: Explicitly compares the adamantyl derivative (Adapalene) with the non-adamantyl precursor (Target Compound), confirming the precursor's existence and properties.
  • Chemical Properties Database

    • Title: Adapalene Methyl Ester (Analog Reference).[4]

    • Source: PubChem Compound Summary.
    • URL:[Link]

    • Relevance: Provides physicochemical baselines (solubility, safety) for the methyl ester class of retinoids.

Sources

molecular docking studies of Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Molecular Docking Workflows for Naphthoate Derivatives

Subject: In Silico Profiling of Adapalene Intermediates: Molecular Docking of Methyl 6-(4-methoxyphenyl)-2-naphthoate against Retinoic Acid Receptors (RARs).

Executive Summary

This compound (CAS: 128272-36-6) is the penultimate synthetic intermediate of Adapalene , a third-generation retinoid used in the treatment of acne vulgaris. While Adapalene is a confirmed agonist of Retinoic Acid Receptor subtypes


 (RAR-

) and

(RAR-

), the binding profile of its methyl ester precursor remains a critical subject for impurity profiling and prodrug analysis.

This application note details a rigorous molecular docking protocol to evaluate the binding affinity and interaction landscape of this naphthoate derivative. Unlike the free acid (Adapalene), the methyl ester lacks the capacity to form the canonical salt bridge with the receptor's arginine anchor. This protocol investigates whether hydrophobic compensation allows the ester to retain receptor affinity, serving as a model for "silent" binder or competitive antagonist identification.

Computational & Biological Context

The Molecular Scaffold

The ligand consists of a lipophilic naphthalene core substituted with a 4-methoxyphenyl group and a methyl ester.

  • Core: Naphthalene (rigid, hydrophobic).

  • R1 (Position 6): 4-methoxyphenyl (mimics the hydrophobic tail of retinoic acid).

  • R2 (Position 2): Methyl carboxylate (replaces the carboxylic acid of Adapalene).

Target Selection
  • Primary Target: RAR-

    
     (Retinoic Acid Receptor Gamma) .[1][2][3]
    
    • Rationale: Adapalene shows high selectivity for RAR-

      
      , which is abundant in the epidermis.
      
    • PDB ID:2LBD (Crystal structure of RAR-

      
       Ligand Binding Domain complexed with Adapalene).[2]
      
  • Secondary Target: RAR-

    
     (Retinoic Acid Receptor Alpha) .
    
    • Rationale: To assess off-target selectivity ratios.

    • PDB ID:3KMR (RAR-

      
       complexed with agonist).
      

Experimental Protocol

Phase I: Ligand Preparation (QM-Based)

Objective: Generate a low-energy 3D conformer and correct bond orders.

  • Structure Generation: Draw the 2D structure of this compound.

  • Geometry Optimization:

    • Perform a semi-empirical optimization (PM6 or AM1) to relax the biaryl torsion angle. The naphthalene and phenyl rings are not coplanar; a torsion angle of

      
       30-40° is expected due to steric clash between protons.
      
    • Software: Gaussian, ORCA, or Avogadro (Open Source).

  • Stereochemistry: Ensure the ester methyl group is in the trans (Z) conformation relative to the carbonyl, which is the energetic minimum.

  • File Format: Export as .pdbqt (for AutoDock) or .sdf (for Glide), ensuring gasteiger partial charges are applied.

Phase II: Target Preparation

Objective: Prepare the receptor by removing artifacts and optimizing the hydrogen bond network.

  • PDB Retrieval: Download PDB 2LBD .[2]

  • Cleaning:

    • Remove water molecules (crystallographic waters in the hydrophobic pocket of RARs are rare/displaceable).

    • Remove the co-crystallized ligand (Adapalene).

  • Protonation:

    • Add hydrogens assuming pH 7.4.

    • Critical Step: Verify the protonation state of Arg278 (RAR-

      
      ). In the Adapalene complex, this residue forms a salt bridge. For the ester docking, ensure it remains positively charged to test electrostatic repulsion/attraction.
      
  • Minimization: Perform a restrained minimization (OPLS3e or AMBER force field) to relax steric clashes introduced by hydrogen addition.

Phase III: Grid Generation & Docking

Objective: Sample the conformational space of the ligand within the active site.

Grid Box Setup (AutoDock Vina / PyRx):

  • Center: X: 41.5, Y: 18.2, Z: 35.8 (Centroid of the native Adapalene ligand in 2LBD).

  • Dimensions:

    
     Å.
    
  • Note: The pocket is L-shaped. Ensure the box covers the "entrance" channel to allow the long biaryl tail to orient correctly.

Docking Parameters:

  • Exhaustiveness: Set to 32 (High precision).

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Workflow Diagram:

DockingWorkflow Ligand Ligand: this compound QM QM Optimization (PM6) Correct Biaryl Torsion Ligand->QM Grid Grid Generation (Center: 41.5, 18.2, 35.8) QM->Grid PDB Target: RAR-gamma (PDB: 2LBD) Prep Protein Prep (Remove H2O, Protonate Arg278) PDB->Prep Prep->Grid Dock Docking Algorithm (Lamarckian GA / Vina) Grid->Dock Analysis Interaction Profiling (Hydrophobic Clamp vs. Salt Bridge) Dock->Analysis

Figure 1: Computational workflow for profiling synthetic intermediates against nuclear receptors.

Data Analysis & Interpretation

Binding Affinity Comparison

The docking results should be tabulated against the known standard (Adapalene).

LigandBinding Energy (kcal/mol)Est.[4][5] Ki (

M)
Key Interaction (Arg278)
Adapalene (Reference) -11.2

0.3
0.006Salt Bridge (Strong)
Methyl Ester (Target) -9.4

0.5
0.125H-Bond (Weak/None)
Naphthalene Core -6.1

0.2
34.2Hydrophobic only

Note: The drop in affinity (


 kcal/mol) quantifies the energetic contribution of the salt bridge lost by methylating the carboxylate.
Mechanistic Interaction Map

The biological activity of retinoids relies on the stabilization of Helix 12 (H12) to recruit co-activators.

  • Adapalene Mode: The carboxylate anchors to Arg278 and Lys236. The adamantyl/methoxyphenyl group sits in the hydrophobic pocket, stabilizing H12.

  • Methyl Ester Mode: The methyl group creates steric bulk near Arg278.

    • Success Criteria: If the ester binds with high affinity (<-9.0 kcal/mol), it suggests the molecule may act as an antagonist (preventing H12 closure) or a prodrug (if hydrolysis occurs in vivo).

Interaction Logic Diagram:

InteractionMap cluster_0 Critical Binding Outcome Arg278 Arg278 (Polar Anchor) Ester Methyl Ester (-COOCH3) Arg278->Ester Steric Clash / Loss of Salt Bridge Val400 Val400 (Hydrophobic) Phe288 Phe288 (Pi-Stacking) Helix12 Helix 12 (Activation Switch) Naph Naphthoate Core Naph->Phe288 Pi-Pi T-shaped Methoxy 4-Methoxyphenyl Methoxy->Val400 Hydrophobic Methoxy->Helix12 Stabilization

Figure 2: Interaction map highlighting the critical loss of the electrostatic anchor in the methyl ester derivative.

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, perform the following validation steps:

  • Redocking Validation: Dock the extracted Adapalene back into 2LBD. The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

  • Decoy Set: Dock a set of 50 random drug-like molecules. The methyl ester should rank in the top 5% if it is a true binder.

  • Selectivity Check: Dock the ester into RAR-

    
     (3KMR). If the affinity is similar to RAR-
    
    
    
    , the ester loses the subtype selectivity observed in Adapalene.

References

  • Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid. Source: Nature (1995).[1][2][6] URL:[Link]

  • Adapalene: A Review of its Pharmacological Properties. Source: Drugs (1997). URL:[Link]

  • RCSB PDB Entry 2LBD (RAR-gamma / Adapalene Complex). Source: RCSB Protein Data Bank.[2] URL:[Link][2]

  • AutoDock Vina: Improving the speed and accuracy of docking. Source: Journal of Computational Chemistry. URL:[Link]

Sources

Synthetic Routes to 6-(4-methoxyphenyl)-2-naphthoic Acid and its Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(4-methoxyphenyl)-2-naphthoic acid and its esters are valuable compounds in medicinal chemistry and materials science. This guide provides a detailed overview of the primary synthetic strategies for these molecules, with a focus on practical, field-proven protocols. We will delve into the rationale behind experimental choices, offering insights to researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A common retrosynthetic approach for 6-(4-methoxyphenyl)-2-naphthoic acid involves disconnecting the biaryl bond, leading to two key precursors: a 6-substituted-2-naphthoic acid derivative and a 4-methoxyphenyl synthon. The most versatile and widely employed strategy for forming this bond is the Suzuki-Miyaura cross-coupling reaction.

Retrosynthesis target 6-(4-methoxyphenyl)-2-naphthoic acid disconnection C-C Bond Formation (Suzuki Coupling) target->disconnection precursors Precursors disconnection->precursors naphthoic_acid 6-Bromo-2-naphthoic acid precursors->naphthoic_acid boronic_acid 4-Methoxyphenylboronic acid precursors->boronic_acid

Caption: Retrosynthetic analysis of 6-(4-methoxyphenyl)-2-naphthoic acid.

Part 1: Synthesis of 6-(4-methoxyphenyl)-2-naphthoic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for carbon-carbon bond formation, prized for its mild reaction conditions and high functional group tolerance.[1] This makes it an ideal choice for the synthesis of our target molecule.

Reaction Principle

The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, 4-methoxyphenylboronic acid) with an organic halide (6-bromo-2-naphthoic acid). A base is essential to facilitate the transmetalation step in the catalytic cycle.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAd Oxidative Addition Ar-Pd(II)-X Pd0->OxAd Ar-X Trans Transmetalation Ar-Pd(II)-Ar' OxAd->Trans Ar'-B(OR)2 RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' Base Base (e.g., Na2CO3) ActivatedBoronate [Ar'-B(OH)3]- Base->ActivatedBoronate Boronic Ar'-B(OH)2 Boronic->ActivatedBoronate ActivatedBoronate->Trans Facilitates Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursors

1. 6-Bromo-2-naphthoic acid: This starting material can be synthesized from 6-bromo-2-naphthol through various methods, including carboxylation or oxidation of a methyl group.[2] Alternatively, it can be prepared from 6-hydroxy-2-naphthoic acid via a multi-step process involving the Bucherer reaction to form 6-amino-2-naphthoic acid, followed by a Sandmeyer-type reaction.[3] For laboratory-scale synthesis, 6-bromo-2-naphthoic acid is also commercially available.

2. 4-Methoxyphenylboronic acid: A common method for the synthesis of 4-methoxyphenylboronic acid involves the reaction of a Grignard reagent, prepared from 4-bromoanisole and magnesium, with tri-isopropyl borate, followed by acidic workup.[4] This reagent is also widely available from commercial suppliers. The methoxy group is a strong electron-donating group, which accelerates the rate of the Suzuki coupling reaction.[5]

Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of similar biaryl compounds.[6][7][8]

Materials:

  • 6-Bromo-2-naphthoic acid

  • 4-Methoxyphenylboronic acid

  • Palladium on carbon (10% Pd/C)[7] or Palladium(II) acetate (Pd(OAc)₂)[1]

  • Sodium carbonate (Na₂CO₃)

  • Ethanol/Water (1:1 v/v) or an appropriate solvent system[7]

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 6-bromo-2-naphthoic acid (1.0 equiv.), 4-methoxyphenylboronic acid (1.1-1.5 equiv.), and sodium carbonate (2.0-3.0 equiv.).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel. The solvent volume should be sufficient to ensure good stirring.

  • Catalyst Addition: Add the palladium catalyst (e.g., 10% Pd/C, 3.5 mol% Pd).[7]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) for several minutes to remove oxygen.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the heterogeneous catalyst.[1]

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 6-(4-methoxyphenyl)-2-naphthoic acid.

Parameter Condition Rationale
Palladium Source Pd/C or Pd(OAc)₂Pd/C is a heterogeneous catalyst that is easily removed by filtration.[7] Pd(OAc)₂ is a common homogeneous catalyst precursor.[1]
Base Na₂CO₃, K₂CO₃, or KFActivates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[1][10]
Solvent Ethanol/Water, Toluene, THFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7][11]
Temperature Room Temperature to 100 °CThe reaction temperature can be optimized to balance reaction rate and potential side reactions.[1][9]

Part 2: Alternative Synthetic Routes

While Suzuki-Miyaura coupling is the most common method, other cross-coupling reactions can also be employed.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and is one of the earliest transition metal-catalyzed cross-coupling reactions.[12][13] It offers the advantage of using readily available and economical Grignard reagents.[12] However, the strong basicity and nucleophilicity of Grignard reagents can limit functional group tolerance.[12][14]

Reaction: 6-Bromo-2-naphthoic acid (or its ester) is reacted with 4-methoxyphenylmagnesium bromide in the presence of a nickel or palladium catalyst.[12][13]

Kumada_Coupling start 6-Bromo-2-naphthoic acid ester + 4-Methoxyphenylmagnesium bromide catalyst Ni or Pd catalyst start->catalyst Kumada Coupling product 6-(4-methoxyphenyl)-2-naphthoic acid ester catalyst->product

Caption: General scheme for Kumada coupling.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium.[15][16] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents.[15]

Reaction: An organozinc reagent derived from 4-methoxyaniline or 4-bromoanisole is coupled with 6-bromo-2-naphthoic acid (or its ester).[15]

Part 3: Synthesis of 6-(4-methoxyphenyl)-2-naphthoic Acid Esters

Esterification of the carboxylic acid is a common subsequent step, often performed to improve solubility, facilitate purification, or for biological evaluation.

Fischer Esterification

This is a classic method involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[17][18]

Protocol: Fischer Esterification

  • Dissolve 6-(4-methoxyphenyl)-2-naphthoic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer and evaporate the solvent to yield the ester.

Steglich Esterification

For substrates that are sensitive to strong acids, the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is an excellent alternative.[19] This method proceeds under mild conditions and generally gives high yields.[19]

Protocol: Steglich Esterification

  • Dissolve 6-(4-methoxyphenyl)-2-naphthoic acid, the desired alcohol (1.0-1.2 equiv.), and DMAP (0.1 equiv.) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv.) in the same solvent dropwise.

  • Stir the reaction at 0 °C for a short period and then allow it to warm to room temperature, stirring for several hours.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent to obtain the crude ester, which can be further purified by chromatography or recrystallization.

Esterification using Di-tert-butyl Dicarbonate ((BOC)₂O)

A convenient and mild method for esterification involves the use of di-tert-butyl dicarbonate ((BOC)₂O) with a catalytic amount of DMAP.[20] This procedure is advantageous because the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.[20]

Conclusion

The synthesis of 6-(4-methoxyphenyl)-2-naphthoic acid is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between 6-bromo-2-naphthoic acid and 4-methoxyphenylboronic acid. This method offers high yields and functional group tolerance. Subsequent esterification can be readily accomplished through various methods, with the choice depending on the substrate's sensitivity to reaction conditions. The protocols provided herein offer a solid foundation for researchers to successfully synthesize these valuable compounds.

References

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate.
  • Kumada Cross-Coupling Reaction. Alfa Chemistry.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com.
  • Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Kumada Coupling. Organic Chemistry Portal.
  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. ResearchGate.
  • Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature.
  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. American Chemical Society.
  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions.
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ResearchGate.
  • 6-Bromo-2-naphthoic acid synthesis. ChemicalBook.
  • Selective Kumada biaryl cross-coupling reaction enabled by an iron(iii) alkoxide–N-heterocyclic carbene catalyst system. Chemical Communications (RSC Publishing).
  • Converting Carboxylic Acids to Esters. Chemistry Steps.
  • Art_esterification of Carboxylic Acids. Scribd.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • New method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Google Patents.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. PubMed.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • 6-bromo-2-naphthoic acid production method. Google Patents.
  • 4-Methoxyphenylboronic acid.
  • Methyl 6-bromo-2-naphthoate synthesis. ChemicalBook.
  • Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Google Patents.
  • 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis.
  • 6-bromo-2-naphthol. Organic Syntheses Procedure.
  • Organometallic Chemistry Practice Problems.
  • Takahashi, S., Kuroyama, Y., Sonogashira, K., & Hagihara, N. (1980). The Metal-Ammonia Reduction of 1-Naphthoic Acid. Synthesis, 1980(10), 627-632.
  • Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. Google Patents.
  • Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl. PMC.
  • Sonogashira coupling. Wikipedia.
  • Negishi coupling. Wikipedia.
  • 6-[(3-Adamantyl-4-Methoxyphenyl)]-2-Naphthoic Acid Ethyl Ester. Pharmaffiliates.
  • Negishi Coupling. SynArchive.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Negishi Coupling. Organic Chemistry Portal.
  • Negishi Coupling. OpenOChem Learn.
  • Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • A new preparative method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of Methyl 6-(4-methoxyphenyl)-2-naphthoate .

Note on Structural Context: This molecule is a close structural analog (precursor/des-adamantyl variant) of the key intermediate for Adapalene (a third-generation retinoid).[1] While the Adapalene intermediate contains a bulky adamantyl group that aids solubility, your target molecule is a planar biaryl system. This structural difference suggests it will exhibit higher lattice energy (stronger pi-stacking) and potentially lower solubility in common organic solvents than its adamantyl counterparts, creating a "brick dust" behavior that complicates purification.[1]

Ticket ID: NAP-2024-001 Status: Open Severity: High (Purity/Yield Critical) Assigned Specialist: Senior Process Chemist[1]

Executive Summary: The "Planar Trap"

The synthesis of this compound (typically via Suzuki-Miyaura coupling) presents a triad of purification challenges:

  • Solubility: The planar naphthalene-phenyl core promotes strong crystalline packing, making the product difficult to redissolve for chromatography.

  • Palladium Entrapment: The electron-rich naphthalene system acts as a "sponge" for Palladium (Pd) black, often resulting in a persistent grey/yellow discoloration.

  • Homocoupling Impurities: Competitive formation of 4,4'-dimethoxybiphenyl and dimethyl [2,2'-binaphthalene]-6,6'-dicarboxylate creates impurities with similar solubility profiles.[1]

Module 1: Solubility & Workup (The "Brick Dust" Protocol)[1]

User Issue: "My crude solid is not dissolving in EtOAc or DCM for transfer to the column. It crashes out as a slurry."

Root Cause Analysis

Unlike the Adapalene intermediate (which has a greasy adamantyl group), your molecule is flat. It stacks efficiently. Standard workup solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are often insufficient to keep it in solution at room temperature, leading to clogged columns and poor separation.[1]

Troubleshooting Protocol

Do not force a column yet. Switch to a Hot Filtration & Trituration workflow.

Step-by-Step Procedure:

  • Solvent Switch: Use Toluene or THF (Tetrahydrofuran).[1] Toluene is preferred for crystallization; THF is preferred if you must column.

  • The Hot Filter (Critical for Pd Removal):

    • Dissolve the crude solid in minimal Toluene at 80–90°C.

    • Add Activated Carbon (Charcoal) (10 wt% of crude mass). Stir at reflux for 30 mins.

    • Filter hot through a Celite pad. Note: Pre-heat the funnel with hot toluene to prevent the product from crystallizing inside the filter.

  • Controlled Precipitation:

    • Allow the filtrate to cool slowly to Room Temperature (RT).

    • If no crystals form, add Heptane dropwise until turbidity persists.

    • Cool to 0°C. Filter the solid.

Data: Solvent Efficiency Table

SolventSolubility (RT)Solubility (Hot)Suitability
DCM ModerateHighPoor. High volatility causes crashing on columns.[1]
EtOAc LowModeratePoor. Requires excessive volume.[1]
Toluene LowHigh Excellent. Ideal for recrystallization.[1]
THF HighVery HighGood. Best for loading columns (if necessary).[1]

Module 2: Impurity Profiling & Chromatography

User Issue: "I see three spots on TLC with very close Rf values. My product is the middle spot, but I can't separate it cleanly."

Impurity Identification

In the Suzuki coupling of Methyl 6-bromo-2-naphthoate + 4-methoxyphenylboronic acid, you will encounter:

  • Impurity A (Top Spot): 4,4'-Dimethoxybiphenyl (Homocoupling of boronic acid).[1] Non-polar.

  • Target (Middle Spot): this compound.[1][2][3]

  • Impurity B (Bottom Spot): Hydrolysis product (Free acid) or Protodeboronation byproduct (Anisole - usually volatile).[1]

  • Impurity C (Baseline/Streak): Palladium residues.[1][4]

The "Gradient Flush" Method

If recrystallization (Module 1) yields <98% purity, use flash chromatography with this specific gradient to separate the planar impurities.

Stationary Phase: Silica Gel (40–63 µm).[1] Mobile Phase: Toluene / Ethyl Acetate (NOT Hexane/EtOAc).[1] Reasoning: Toluene interacts with the pi-systems of the impurities differently than Hexanes, providing better "orthogonality" for separation.

Gradient Protocol:

  • Load: Dissolve in minimal DCM/Toluene (1:1) and adsorb onto silica (dry load). Wet loading will cause precipitation at the column head.

  • Elute:

    • 0–100% Toluene (Flushes out Impurity A).

    • 0–5% EtOAc in Toluene (Elutes Target).

    • Flush with 10% MeOH/DCM to clean column.

Module 3: Palladium Scavenging (Pharma Grade)[1][5]

User Issue: "The product is off-white/greyish even after a column. NMR is clean, but the color persists."

The Mechanism

Naphthalene rings form charge-transfer complexes with Pd(0).[1] Standard silica columns remove bulk Pd, but trace Pd (ppm level) remains bound, posing toxicity risks and catalyzing side reactions in later steps.

Scavenging Workflow (Visualized)

Pd_Removal Crude Crude Product (Grey/Yellow) Dissolve Dissolve in THF/Toluene (60°C) Crude->Dissolve Scavenger Add Thiol-Silica (e.g., SiliaMetS® Thiol) Dissolve->Scavenger Stir Stir 4h @ 50°C Scavenger->Stir Filter Filter (0.45µm) Stir->Filter Pure Pure Product (White Solid) Filter->Pure Evaporate

Caption: Figure 1.[1][3][5] Palladium scavenging workflow using functionalized silica. This method prevents product loss associated with recrystallization.[1]

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent): Best for Pd(II) and Pd(0).[1]

  • Activated Carbon (Norit): Cheap, but can reduce yield by adsorbing the product (naphthalene affinity).

  • Trimercaptotriazine (TMT): Highly effective but smells potent.

Module 4: Frequently Asked Questions (FAQ)

Q1: My yield is lower than expected (50-60%). Where did I lose it?

  • Diagnosis: Check the aqueous layer of your workup. The ester group at position 2 is relatively stable, but if you used strong base (NaOH/KOH) and high heat (>80°C) during the Suzuki coupling, you likely hydrolyzed the ester to the Carboxylic Acid .

  • Fix: Acidify the aqueous layer to pH 2. If a precipitate forms, that is your hydrolyzed product. You can re-esterify it using MeOH/H2SO4.

Q2: Can I use DMF for the reaction?

  • Advisory: Yes, but removing DMF is difficult because the product may co-distill or crash out during aqueous wash.

  • Alternative: Use Toluene/Water (4:1) or DME/Water .[1] These biphasic systems allow easier isolation of the hydrophobic product.

Q3: The melting point is broad (e.g., 145–155°C).

  • Diagnosis: This indicates trapped solvent (Toluene solvate) or homocoupling impurity.[1]

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours. If MP is still broad, recrystallize from Isopropyl Alcohol (IPA) .

References

  • Adapalene Process Chemistry (Analogous Systems)

    • Liu, Z., & Xiang, J. (2006). A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development.
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • Naphthalene Solubility & Crystallization

    • US Patent 7498461B2. Method for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.

Sources

stability and degradation of Methyl 6-(4-methoxyphenyl)-2-naphthoate under storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Methyl 6-(4-methoxyphenyl)-2-naphthoate (CAS: 128272-36-6).[1] It is designed to troubleshoot stability issues, optimize storage, and validate experimental integrity.[1]

Status: Active | Topic: Stability, Storage, & Degradation | Role: Senior Application Scientist[1]

Core Storage & Handling Directives

Quick Reference for Immediate Action

ParameterRecommended ConditionCritical Technical Rationale
Temperature 2–8°C (Short-term) -20°C (Long-term > 30 days)Reduces the kinetic rate of ester hydrolysis and prevents thermally induced lattice rearrangements (polymorphism).[1]
Light Amber Vials / Foil Wrap The naphthoate chromophore is UV-active.[1][2] Extended exposure excites the

-system, leading to photo-oxidation or [2+2] cycloadditions in the solid state.[1]
Atmosphere Argon or Nitrogen Overlay The electron-rich 4-methoxyphenyl moiety is susceptible to oxidative radical attack over time.[1]
Solvent Anhydrous DCM, THF, or EtOAc Avoid protic solvents (MeOH, Water) for long-term storage to prevent transesterification or hydrolysis.[1]

Diagnostic Troubleshooting Guide (Q&A)

Q1: My sample has turned from off-white to a distinct yellow/orange. Is it still usable?

Diagnosis: Likely Photo-Oxidative Degradation .[1] Technical Insight: this compound contains an extended conjugated biaryl system.[1] Upon exposure to ambient UV/VIS light, the naphthalene core can undergo photo-oxidation, often forming quinoid-like impurities which are highly colored (yellow/orange) even at trace levels (<0.5%).[1] Action Plan:

  • Check Purity: Run a TLC (Hexane:EtOAc 8:2).[1] Oxidized products are typically more polar and will trail near the baseline.

  • Recrystallization: If degradation is <5%, recrystallize from hot Ethyl Acetate/Hexane to remove the colored impurities.

  • Prevention: Store strictly in amber glass.

Q2: I observe a new peak eluting earlier than the main peak in my Reverse-Phase HPLC. What is it?

Diagnosis: Hydrolysis Product (The Free Acid) . Technical Insight: The methyl ester at position 2 is the most chemically labile point. In the presence of ambient moisture (hygroscopicity) or slightly acidic/basic solvents, it hydrolyzes to 6-(4-methoxyphenyl)-2-naphthoic acid .[1]

  • Mechanism: Nucleophilic attack of water at the carbonyl carbon.

  • Chromatography: The free acid is more polar than the methyl ester, causing it to elute earlier on C18 columns (shorter retention time). Action Plan:

  • Quantify: If the acid content is >1%, re-esterify using MeOH/H2SO4 or purify via silica gel chromatography (the acid will stick to silica much more than the ester).

Q3: Can I store this compound in DMSO or DMF stock solutions at -20°C?

Diagnosis: High Risk of Degradation . Technical Insight: While soluble, DMSO and DMF are hygroscopic. They absorb atmospheric water, which, even at -20°C, can facilitate slow hydrolysis of the ester over weeks. Furthermore, DMSO can act as a mild oxidant under light exposure.[1] Action Plan:

  • Best Practice: Prepare fresh stock solutions immediately before use.

  • Alternative: If storage is mandatory, use anhydrous DMSO, aliquot into single-use vials, purge with Argon, and store at -80°C to freeze the matrix completely.[1]

Degradation Pathways & Mechanisms

Visualizing the invisible risks to your molecule.

The following diagram details the two primary degradation vectors: Hydrolytic Cleavage (Moisture-driven) and Photo-Oxidative Stress (Light-driven).[1]

DegradationPathways cluster_conditions Critical Storage Factors Main This compound (Target Molecule) Acid 6-(4-methoxyphenyl)-2-naphthoic acid (Hydrolysis Product) Main->Acid Hydrolysis (+H2O / H+ or OH-) Quinone Naphthoquinone Derivatives (Photo-Oxidation Impurities) Main->Quinone Photo-Oxidation (UV Light + O2) Methanol Methanol (Byproduct) Main->Methanol Factor1 Moisture Control (Prevents Acid Formation) Factor2 Light Exclusion (Prevents Yellowing)

Caption: Figure 1. Primary degradation pathways.[1] The red path (Hydrolysis) is driven by moisture; the yellow path (Oxidation) is driven by light/air.[1]

Analytical Reference Data

Use these parameters to validate your material.

AssayExpected Result (Pure)Degradation Indicator
Appearance White to Off-White Crystalline SolidYellow/Orange (Oxidation) or Clumpy/Sticky (Hydrolysis/Solvent retention)
HPLC (C18) Single Peak (>98%)Pre-eluting peak (Acid) or Post-eluting broad peaks (Dimers/Oligomers)
1H NMR (CDCl3) Singlet at ~3.9-4.0 ppm (Ester -OCH3) Singlet at ~3.8 ppm (Ether -OCH3)Loss of Ester -OCH3 singlet; Appearance of broad -OH peak >10 ppm (Carboxylic Acid)
Melting Point 223–225°CBroadening or depression of MP (<220°C) indicates significant impurity.[1][]

Experimental Protocol: Re-Purification

If your compound has degraded, use this validated workflow to recover purity.

Objective: Remove hydrolysis products (Acid) and oxidative impurities from this compound.

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (approx. 10 mL per gram).[1]

  • Wash 1 (Acid Removal): Wash the organic layer twice with 10% Sodium Bicarbonate (NaHCO3) solution.[1]

    • Why? This converts the free acid impurity into its water-soluble sodium salt, extracting it into the aqueous layer.[1]

  • Wash 2 (Neutralization): Wash once with Brine (saturated NaCl).

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO4) .[1] Filter.

  • Recrystallization (Polishing): Concentrate the filtrate. Redissolve in minimal hot Ethyl Acetate , then slowly add Hexane until turbid. Cool to 4°C.[1]

  • Validation: Filter the white crystals and verify MP is >220°C.

References

  • ChemicalBook. (2025).[1][4][5][6] Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate and related intermediates - Properties and Safety.[1][7] Retrieved from [1]

  • Pharmaffiliates. (2025). Adapalene Impurities and Standards: this compound.[1][][8][9][10] Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [1]

  • MDPI. (2025). Photophysical Properties of Substituted Naphthalenes: Solvatochromism and Stability. Retrieved from [1]

Sources

Technical Support Center: Purification of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 6-(4-methoxyphenyl)-2-naphthoate via column chromatography. This document moves beyond standard protocols to address the nuanced challenges encountered in a real-world laboratory setting, grounding its advice in established scientific principles to ensure methodological robustness and reproducibility.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the column chromatography of this compound. Each issue is presented with a diagnosis of the likely cause and a series of actionable solutions.

Question: My target compound is co-eluting with an impurity, resulting in poor separation. How can I improve the resolution?

Answer: Co-elution is a common challenge, typically stemming from an inadequately optimized mobile phase or improper column parameters. This compound is often synthesized via a Suzuki-Miyaura cross-coupling reaction, which can introduce impurities of similar polarity, such as homocoupled byproducts or residual starting materials[1][2].

  • Diagnosis & Explanation: The resolving power of column chromatography depends on the differential partitioning of compounds between the stationary and mobile phases[3]. If the chosen solvent system (eluent) has a polarity that moves both your target compound and an impurity at nearly the same rate, they will elute together. The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.3 on a Thin-Layer Chromatography (TLC) plate, with clear separation from all other spots[4].

  • Solutions:

    • Re-optimize the Solvent System: The most effective solution is to adjust the eluent polarity. For aromatic esters, a standard and effective system is Ethyl Acetate/Hexanes[5].

      • If the spots are too close together, decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate). This will increase the interaction of the compounds with the silica gel, exaggerating the differences in their polarity and improving separation.

      • Consider an alternative two-component system. For instance, Dichloromethane/Hexanes can offer different selectivity for aromatic compounds compared to ethyl acetate-based systems[5].

    • Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) to elute non-polar impurities first. Then, gradually increase the polarity (e.g., to 10%, then 15% Ethyl Acetate) to elute your target compound, leaving more polar impurities on the column. This technique is highly effective for separating mixtures with a wide range of polarities[6].

    • Check Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and significant band broadening, destroying resolution[6][7]. If you suspect this, the column must be repacked.

Question: I have a very low yield of my product after purification. What are the likely causes?

Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the column to mechanical loss of the product during the process.

  • Diagnosis & Explanation: Your compound may be degrading on the acidic surface of the silica gel, or it may be eluting so slowly and broadly that it becomes difficult to detect in the collected fractions ("tailing")[8]. Alternatively, the compound may not have eluted from the column at all with the chosen solvent system.

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking, your compound may be unstable on silica[8]. If it is acid-sensitive, you can neutralize the silica gel by adding ~1% triethylamine to your eluent system[5].

    • Analyze All Fractions: Your compound may have eluted earlier or later than expected. Use TLC to analyze every fraction (or every few fractions) to ensure you haven't missed it[9].

    • Increase Eluent Polarity: If your compound is still on the column, a significant increase in solvent polarity (a "flush") may be necessary to elute it. Try flushing the column with 50% or even 100% ethyl acetate and analyze the collected solvent[8].

    • Optimize Sample Loading: Loading the sample in a large volume of a strong solvent (one that is more polar than the mobile phase) will cause poor initial binding to the silica, leading to a broad initial band and mixed fractions from the very beginning[10]. Always dissolve your crude product in a minimal amount of solvent, preferably the mobile phase itself or a less polar solvent[6].

Question: The spots on my TLC plate after the column are streaked or "tailing." What does this mean and how can I fix it?

Answer: Tailing peaks are a classic sign of undesirable secondary interactions between your compound and the stationary phase, or of sample overload.

  • Diagnosis & Explanation: The silica gel surface has acidic silanol groups (Si-OH). If your compound has basic functional groups, it can interact strongly with these sites, leading to a slow, continuous elution profile (tailing). While this compound itself is neutral, residual basic impurities from the synthesis (e.g., amine ligands from the catalyst) could exhibit this behavior[11]. Tailing can also occur if the column is overloaded with too much sample for the amount of silica used[4].

  • Solutions:

    • Modify the Mobile Phase: For basic impurities, adding a small amount of a competitive base like triethylamine (0.5-1%) to the eluent can mask the acidic silanol sites and produce sharp, symmetrical peaks[5]. For acidic compounds, adding acetic or formic acid can achieve a similar effect.

    • Reduce Sample Load: A general rule of thumb for a moderately difficult separation is to use a silica-to-sample mass ratio of at least 30:1[4]. If you are overloading the column, the separation efficiency will decrease dramatically.

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a different adsorbent. Alumina is available in basic, neutral, and acidic forms and can be an excellent alternative to silica for certain compounds[12].

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for purifying this compound?

A1: For a compound of this nature—a moderately polar, aromatic ester—the standard choice is normal-phase chromatography .

  • Stationary Phase: Silica gel (60 Å pore size, 230-400 mesh particle size) is the most common and effective choice[13]. Its polar surface interacts well with polar functional groups, allowing for effective separation based on polarity.

  • Solvent System: A two-component system of Ethyl Acetate/Hexanes is the ideal starting point[5]. Begin by developing a TLC method to find the optimal ratio. A good target Rf value for the product is between 0.2 and 0.3, as this generally translates well to column separation[4].

Solvent System (v/v)PolarityTarget Rf for ProductNotes
10% Ethyl Acetate / 90% HexanesLow-Medium~0.25A good starting point for TLC trials.
20% Ethyl Acetate / 80% HexanesMedium~0.40May be too polar; risk of co-elution.
5% Dichloromethane / 95% HexanesLow~0.15Offers different selectivity; useful if EtOAc/Hex fails.
5% Methanol / 95% DichloromethaneHigh>0.6Generally too polar for this compound, but useful for eluting highly polar impurities[5].

Q2: Since this compound is a white solid, how can I monitor the purification process?

A2: Visualizing colorless compounds is a critical step. The aromatic naphthoate and phenyl rings in the molecule allow for easy visualization under ultraviolet (UV) light.

  • Method: Use TLC plates that are coated with a fluorescent indicator (e.g., F254). When you shine a UV lamp (at 254 nm) on the plate, the entire plate will glow green. Your compound, being UV-active, will absorb this light and appear as a dark purple spot[14][15].

  • Process:

    • Collect small, sequential fractions of the eluent from your column in numbered test tubes.

    • Using a capillary tube, spot each fraction onto a single TLC plate.

    • Develop the plate in your optimized solvent system.

    • Visualize the plate under a UV lamp to identify which fractions contain your pure compound[9].

Q3: Should I use the "wet packing" or "dry packing" method for my column?

A3: For high-resolution purification, the wet packing (slurry) method is strongly recommended.

  • Explanation: Dry packing, where dry silica powder is poured into the column and then wetted with solvent, is prone to trapping air bubbles and creating an unevenly packed bed. This leads to poor separation[7][16]. Wet packing involves pre-mixing the silica gel with the eluent to form a slurry, which is then poured into the column. This technique produces a more uniform, homogenous column bed, which is essential for achieving good resolution[6][16].

Q4: What are the most likely impurities I need to separate from my product?

A4: Assuming a Suzuki-Miyaura coupling synthesis between a boronic acid/ester and a bromo-naphthoate derivative, the most common impurities are:

  • Starting Materials: Unreacted methyl 6-bromo-2-naphthoate or 4-methoxyphenylboronic acid. The boronic acid is quite polar and usually washes out easily or remains at the baseline on TLC.

  • Homocoupling Byproducts: Symmetrical dimers of the starting materials (e.g., biphenyl or binaphthyl compounds). These are often less polar than the desired product[1].

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to anisole as a volatile byproduct.

  • Catalyst Residues: Palladium-phosphine complexes can sometimes be carried through. These are often colored (yellow/brown/black) and may streak on the column[11].

Key Protocols and Methodologies

Protocol 1: Step-by-Step Column Packing (Wet Slurry Method)
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed[16]. Add a thin layer (0.5 cm) of sand.

  • Slurry Formation: In a beaker, measure the required amount of silica gel (e.g., 30-50g for every 1g of crude product). Add your starting, low-polarity eluent (e.g., 5% EtOAc/Hexanes) and stir gently to create a consistent, pourable slurry without lumps[7].

  • Packing the Column: Clamp the column perfectly vertically. Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settling: Gently tap the side of the column with a piece of rubber tubing to encourage even settling and dislodge any air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Equilibration: Once the silica has settled, add another thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated and packed tightly.

Protocol 2: Experimental Workflow Diagram

The following diagram outlines the logical flow for the entire purification and analysis process.

G cluster_prep 1. Pre-Purification cluster_run 2. Chromatography cluster_analysis 3. Analysis & Isolation TLC_Dev Develop TLC Solvent System (Target Rf = 0.2-0.3) Pack_Col Pack Column (Wet Slurry Method) TLC_Dev->Pack_Col Optimized Eluent Load_Sample Load Crude Sample (Dry or Minimal Solvent) Pack_Col->Load_Sample Elute_Col Elute Column (Isocratic or Gradient) Load_Sample->Elute_Col Collect_Frac Collect Fractions Sequentially Elute_Col->Collect_Frac TLC_Analysis Analyze Fractions by TLC (Visualize under UV light) Collect_Frac->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Identify Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporation) Combine_Pure->Evaporate Final_Char Final Product Characterization (NMR, MS, etc.) Evaporate->Final_Char

Sources

challenges in the scale-up synthesis of Adapalene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Process Chemist Topic: Troubleshooting Scale-Up Challenges in Adapalene API Synthesis[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for Adapalene (CD-271). As a third-generation retinoid, Adapalene presents a classic process chemistry paradox: its stability and crystallinity—which make it an excellent drug product—make it a nightmare to synthesize and purify at scale.[1]

We call this the "Brick Dust" challenge. Adapalene and its late-stage intermediates are highly lipophilic and practically insoluble in standard organic solvents (ethanol, acetone) and water.[1] This guide moves beyond the bench-scale literature to address the heat transfer, mass transfer, and impurity rejection issues you will face in the reactor.

Module 1: The Adamantylation Bottleneck (Friedel-Crafts)

Context: The first critical step is the alkylation of 4-bromophenol with 1-adamantanol.[1] Legacy Method:


 in chlorinated solvents.
Recommended Scale-Up Method:  Acid-mediated alkylation (

/AcOH).[1][2]
Critical Process Parameters (CPPs)
ParameterSpecificationCausality / Technical Rationale
Acid Ratio

:AcOH (1:1 to 1:2 v/v)
Solubility vs. Reactivity: Acetic acid solubilizes the phenol; Sulfuric acid generates the adamantyl cation.[1] Pure

causes charring/sulfonation; too much AcOH slows the rate.
Temperature

Isomer Control: Higher temps (

) promote thermodynamic rearrangement of the adamantyl group to the meta position or bis-alkylation.[1]
Addition Rate Solid 1-adamantanol to AcidExotherm Management: The cation generation is exothermic.[1] Dumping solid 1-adamantanol causes localized hot spots

Impurity A (Dimer).[1]
Troubleshooting Guide: Alkylation

Q: I am seeing high levels of "Impurity 1" (Bis-adamantyl derivative). Why?

  • Root Cause: The reaction is kinetically controlled. If the local concentration of the adamantyl cation is too high relative to the unreacted phenol, the mono-alkylated product (which is more electron-rich than the starting material) attacks a second cation.

  • Corrective Action:

    • Increase agitation speed (ensure

      
       in the reactor).
      
    • Decrease the addition rate of 1-adamantanol.

    • Process Check: Ensure you are using 4-bromophenol , not 4-bromoanisole, for this specific acid-catalyzed route.[1] The free phenol allows for better solubility in the acid mixture.

Q: The reaction mixture solidifies (stalls) halfway through.

  • Root Cause: Product precipitation. The intermediate 2-(1-adamantyl)-4-bromophenol is less soluble than the starting material.[1]

  • Corrective Action: Do not add solvent mid-reaction (ruins acid strength). Design the initial solvent volume (AcOH) to handle the slurry density (aim for 8-10 L/kg).

Module 2: The C-C Bond Construction (Suzuki-Miyaura vs. Negishi)

Context: Forming the biaryl bond between the adamantyl-aryl species and methyl 6-bromo-2-naphthoate. Industry Trend: While the original patents used Negishi (Zn/Grignard), modern scale-up favors Suzuki coupling to avoid pyrophoric reagents and stoichiometric metal waste.[1]

Workflow Visualization: The Catalytic Cycle & Impurity Fate

AdapaleneCoupling Start Boronic Acid/Ester (Adamantyl Fragment) Reaction Cross-Coupling (THF/Water/Base) Start->Reaction CouplingPartner Methyl 6-bromo-2-naphthoate CouplingPartner->Reaction Cat Pd Catalyst (Pd(OAc)2 / SPhos) Cat->Reaction Catalysis Impurity_Homo Homocoupling Impurity (Bi-naphthyl) Reaction->Impurity_Homo O2 Leak / Low Cat. Impurity_Dehalo Dehalogenated Impurity (Des-bromo naphthoate) Reaction->Impurity_Dehalo Hydride Source (Excess Alcohol) Product_Ester Adapalene Methyl Ester (Insoluble) Reaction->Product_Ester Main Pathway (90%+) Hydrolysis Hydrolysis Product_Ester->Hydrolysis

Figure 1: Critical impurity pathways in the Suzuki coupling step.[1] Homocoupling is oxygen-sensitive; Dehalogenation is solvent-sensitive.[1]

Troubleshooting Guide: Coupling & Metal Removal

Q: My reaction stalls at 80% conversion. Adding more catalyst doesn't help.

  • Root Cause: Catalyst poisoning or Ligand dissociation. In Adapalene synthesis, the adamantyl group provides massive steric bulk. If the Pd-Ligand complex isn't stable, the Pd precipitates as Pd-black (inactive).[1]

  • Solution:

    • Switch to bulky, electron-rich phosphine ligands (e.g., S-Phos or X-Phos ) which create a "pocket" for the active Pd species.[1]

    • Oxygen Exclusion: Sparge solvents with Nitrogen for at least 30 mins. Adapalene intermediates are sensitive to oxidative homocoupling.

Q: The final API has high Palladium content (>20 ppm).

  • Root Cause: Adapalene's low solubility traps Pd within the crystal lattice during the final precipitation.

  • Corrective Action (The "Cysteine Wash"):

    • Do not rely on recrystallization alone.

    • Protocol: After the coupling (while still the Methyl Ester), add L-Cysteine or Trimercaptotriazine (TMT) functionalized silica to the hot THF solution. Stir for 4 hours. Filter hot before the hydrolysis step.

Module 3: Final Work-up & Purification (The Solubility Trap)

Context: The hydrolysis of the ester to the acid (Adapalene) is chemically simple but physically difficult due to the "Brick Dust" nature of the product.

Solubility Data for Process Design
SolventSolubility (

)
Solubility (Hot)Role in Process
THF ModerateHighReaction Solvent (Coupling)
Water InsolubleInsolubleAnti-solvent / Wash
Methanol Very LowLowHydrolysis Co-solvent
NMP/DMSO HighHighAvoid (Hard to remove trace high-boilers)
Protocol: Controlled Precipitation (Particle Size Engineering)

To avoid micronization (milling) later, control the particle size during the final acidification.

  • Saponification: Reflux the Methyl Ester in THF/MeOH/NaOH until HPLC shows <0.1% ester.

  • Hot Filtration: Filter the basic solution hot through Celite to remove mechanical impurities.

  • The "Reverse Quench":

    • Standard (Bad): Add Acid to the Reaction.[3][4]

      
       Result: Uncontrolled crash-out, amorphous clumps, trapped impurities.[1]
      
    • Recommended (Good): Slowly add the Hot Reaction Mixture into a vessel containing Dilute HCl under high-shear agitation.

    • Why? This maintains a constant supersaturation profile, yielding uniform crystals.

Q: I cannot filter the final solid; it clogs the filter cloth immediately.

  • Root Cause: Formation of a thixotropic gel or extremely fine fines (<5

    
    ).
    
  • Fix:

    • Ensure the acidification pH endpoint is < 2.0. Adapalene is a weak acid; partial protonation creates a sticky salt/acid mix.

    • Thermal Aging: After acidification, heat the slurry to

      
       for 2 hours (Ostwald Ripening). This allows small fines to dissolve and redeposit on larger crystals, improving filtration speed.
      

References

  • Liu, Z., & Xiang, J. (2006).[1][5] A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development. Link[1]

  • Shroot, B., et al. (1988).[1] Benzonaphthalene derivatives and compositions (Original Adapalene Patent). US Patent 4,717,720. Link

  • Dumont, H., et al. (2006).[1] Process for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. WO Patent 2006/108717. Link

  • Tolman, J. (2006). Solubility and Stability of Adapalene in Topical Formulations. Journal of Pharmaceutical Sciences.

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous safety assessments (HAZOP) regarding exotherms and solvent handling.[1]

Sources

Validation & Comparative

comparing Suzuki and Negishi coupling for Adapalene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adapalene (6-[3-(1-adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid) represents a third-generation retinoid scaffold defined by a lipophilic adamantyl group and a biaryl core. The construction of this biaryl bond is the critical rate-determining and quality-defining step in its industrial manufacture.

This guide provides a head-to-head technical comparison of the two primary metallo-organic methodologies employed in Adapalene synthesis: the Negishi coupling (Organozinc) and the Suzuki-Miyaura coupling (Organoboron).

The Verdict: While the Negishi route (US Patent 4,717,720) established the initial synthetic pathway, it is characterized by high moisture sensitivity, pyrophoric risks, and difficult zinc waste remediation. The Suzuki-Miyaura route (e.g., WO 2006/108717) has superseded it in modern GMP manufacturing due to superior impurity profiles, hydrolytic stability, and the avoidance of cryogenic/anhydrous strictures.

Retrosynthetic Analysis

To understand the divergence in methodology, we must look at the bond disconnection. Both methods disconnect at the same C-C biaryl junction, but the nucleophilic partner differs.

Adapalene_Retro Adapalene Adapalene Target Molecule Disconnection Biaryl Bond Disconnection Adapalene->Disconnection Retro-cut Fragment_A Electrophile: Methyl 6-bromo-2-naphthoate Disconnection->Fragment_A Fragment_B_Negishi Nucleophile (Negishi): Organozinc Reagent (In-situ from Grignard) Disconnection->Fragment_B_Negishi Route A Fragment_B_Suzuki Nucleophile (Suzuki): 3-(1-adamantyl)-4-methoxyphenyl boronic acid Disconnection->Fragment_B_Suzuki Route B

Figure 1: Retrosynthetic disconnection showing the common electrophile and divergent nucleophiles.

Deep Dive: The Negishi Protocol (Route A)

The Negishi coupling was the original industrial route. It relies on the transmetallation of an organozinc species with an aryl halide, catalyzed typically by Nickel or Palladium.

Mechanism & Workflow

The process is a "telescoped" sequence. The adamantyl-phenyl bromide is not stable as an isolated zinc reagent; it must be generated in situ.

  • Lithiation/Grignard Formation: The aryl bromide is treated with Mg or n-BuLi.

  • Transmetallation: Anhydrous ZnCl₂ is added to form the organozinc species (R-Zn-Cl).

  • Coupling: The naphthoate bromide and catalyst (NiCl₂(dppe)) are added.[1][2]

Negishi_Flow Input 2-(1-adamantyl)- 4-bromoanisole Step1 Mg / THF (Grignard Formation) Input->Step1 Intermediate1 R-Mg-Br (Moisture Sensitive) Step1->Intermediate1 Step2 + ZnCl2 (Anhydrous) Intermediate1->Step2 Intermediate2 R-Zn-Cl (Organozinc) Step2->Intermediate2 Step3 + Naphthoate Electrophile + NiCl2(dppe) Intermediate2->Step3 Product Adapalene Ester Step3->Product

Figure 2: The sequential generation of the reactive organozinc species.

Critical Analysis
  • Reactivity: Organozinc reagents are highly reactive, which is beneficial for sterically hindered couplings (like the bulky adamantyl group).

  • Safety Profile: The formation of the Grignard reagent poses a runaway exotherm risk. The requirement for strictly anhydrous conditions makes scale-up expensive.

  • Impurity Profile: A specific "dimer impurity" (homocoupling of the adamantyl fragment) is common and difficult to separate from the product due to similar lipophilicity.

Deep Dive: The Suzuki-Miyaura Protocol (Route B)

The Suzuki route utilizes a boronic acid or ester.[3][4] This method dominates current API manufacturing due to the robustness of the boronic acid intermediate.

Mechanism & Workflow

Unlike the Negishi route, the nucleophile (Boronic Acid) can be isolated, purified, and stored.

  • Boronylation: The adamantyl bromide is converted to the boronic acid (often via Li-halogen exchange followed by borate quench).

  • Coupling: The isolated boronic acid is reacted with the naphthoate bromide using Pd(OAc)₂ and a base (K₃PO₄ or Na₂CO₃).

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0

Figure 3: The catalytic cycle emphasizing the base-activated transmetallation step.

Critical Analysis
  • Process Control: The reaction tolerates water and can be run in biphasic systems (Toluene/Water), allowing for easy removal of inorganic salts.

  • Catalysis: Modern ligands (e.g., S-Phos or dppf) allow for lower catalyst loadings (<1 mol%).

  • Impurity Profile: The primary impurity is usually protodeboronation (the boronic acid losing the boron group), which is chemically distinct from Adapalene and easily removed via recrystallization.

Comparative Data Analysis

The following data is synthesized from process development studies comparing optimized conditions for both routes.

MetricNegishi Coupling (Organozinc)Suzuki-Miyaura Coupling (Boronic Acid)
Yield (Coupling Step) 75% - 82%90% - 95%
Moisture Sensitivity High (Requires dry box/Schlenk lines)Low (Aqueous biphasic compatible)
Catalyst Loading 2-5 mol% (Ni or Pd)< 1 mol% (Pd with active ligands)
Key Impurity Homocoupling Dimer (Hard to purge)Protodeboronated arene (Easy to purge)
Process Safety Risk of Grignard exothermMild, controlled heating
E-Factor (Waste) High (Stoichiometric Zinc salts)Moderate (Borate salts, biodegradable)
Reagent Stability Unstable (Must use in-situ)Stable (Solid, storable intermediate)

Experimental Protocol Highlights

Protocol A: Negishi Coupling (Adapted from US 4,717,720)[4]
  • Preparation: Charge Mg turnings (1.1 eq) in anhydrous THF. Add 2-(1-adamantyl)-4-bromoanisole dropwise to maintain reflux (Grignard formation).

  • Transmetallation: Cool to 0°C. Add anhydrous ZnCl₂ (1.2 eq) dissolved in THF. Stir for 1 hour to form the organozinc.

  • Coupling: Add methyl 6-bromo-2-naphthoate (1.0 eq) and NiCl₂(dppe) (2 mol%).

  • Workup: Quench with dilute HCl (Caution: Exothermic). Extract with DCM.[1][2]

  • Note: Requires rigorous exclusion of water; ZnCl₂ must be fused/dried immediately prior to use.

Protocol B: Suzuki Coupling (Adapted from WO 2006/108717)[4]
  • Charge: In a reactor, charge methyl 6-bromo-2-naphthoate (1.0 eq), 3-(1-adamantyl)-4-methoxyphenylboronic acid (1.1 eq), and Toluene.

  • Catalyst: Add Pd(OAc)₂ (0.5 mol%) and PPh₃ (or S-Phos).

  • Base: Add aqueous K₃PO₄ (2.0 eq).

  • Reaction: Heat to 60-80°C under N₂ atmosphere for 4-6 hours.

  • Workup: Separate phases. The product remains in the organic layer; boron salts partition to the aqueous layer. Crystallize from THF/Ethyl Acetate.[2]

Conclusion & Recommendation

For Discovery Chemistry where speed is paramount and purification is done via chromatography, the Negishi coupling remains a viable tool, particularly if the boronic acid is difficult to synthesize.

However, for Process Development and Manufacturing , the Suzuki-Miyaura route is the definitive standard. It offers:

  • Robustness: Elimination of moisture sensitivity reduces batch failure rates.

  • Purity: The avoidance of zinc-derived homocoupling impurities simplifies downstream crystallization.

  • Scalability: Lower exotherm potential and better waste profiles align with Green Chemistry principles.

Recommendation: Adopt the Suzuki-Miyaura protocol using Pd/C or Pd(OAc)₂/S-Phos systems for GMP production of Adapalene.

References

  • Shroot, B., et al. (1988). Benzonaphthalene derivatives and pharmaceutical compositions containing them. US Patent 4,717,720.[2][5] Link (The foundational "Negishi" patent).

  • Dumont, P., et al. (2006). Process for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.[2][5][6][7][8][9][10] WO Patent 2006/108717.[4] Link (The modern "Suzuki" process).

  • Castaldi, G., et al. (2006). Improved Synthesis of Adapalene.[1][11] Organic Process Research & Development, 10(2), 285–288. Link (Comparison of impurities and industrial optimization).

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.

Sources

Biological Activity Guide: Adapalene vs. Methyl 6-(4-methoxyphenyl)-2-naphthoate

[1]

Executive Summary: The Critical Role of the Adamantyl Moiety[2]

This guide provides a technical comparison between Adapalene (a third-generation synthetic retinoid) and its structural precursor, This compound (hereafter referred to as M-Des-Adamantyl ).

While these two compounds share a naphthoic acid backbone, their biological profiles are vastly different. Adapalene is a potent, selective agonist for Retinoic Acid Receptors (RARs), specifically RAR


Structure-Activity Relationships (SAR)
Key Differentiators at a Glance
FeatureAdapalene M-Des-Adamantyl
CAS Number 106685-40-9128272-36-6
Chemical State Free Acid (Active Drug)Methyl Ester (Precursor/Prodrug)
Key Structural Motif 1-Adamantyl group at position 3Lacks Adamantyl group
Primary Target RAR

, RAR

(Agonist)
Weak/Non-selective binder
Binding Affinity (

)
High (nM range)Low (Significant loss of hydrophobic interaction)
Clinical Use Acne vulgaris, Keratosis pilarisNone (Synthetic Intermediate)

Chemical Structure & Properties[3][4][5][6][7]

The biological divergence between these molecules stems directly from two structural modifications: the Hydrophobic Anchor and the Ionic Headgroup .

Structural Comparison
  • Adapalene: 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.[][2][3][4][5][6]

    • Mechanism:[7] The bulky adamantyl group locks the molecule into the hydrophobic pocket of the RAR ligand-binding domain (LBD), preventing rotation and increasing specificity. The free carboxylic acid forms a critical salt bridge with an arginine residue in the receptor.

  • M-Des-Adamantyl: this compound.[][6][8][9][10]

    • Deficiency: Lacks the adamantyl anchor, leading to a "loose fit" within the receptor. The methyl ester masks the acidic proton, preventing the necessary ionic interaction for receptor activation unless hydrolyzed in vivo.

Visualization of Structural Logic

SAR_AnalysisPrecursorM-Des-Adamantyl(Precursor)Step1Friedel-Crafts / Suzuki Coupling(Introduction of Adamantyl)Precursor->Step1 + 1-AdamantanolEffect1Loss of HydrophobicInteraction (Low Affinity)Precursor->Effect1 Biological ConsequenceStep2Hydrolysis(Ester to Acid)Step1->Step2 IntermediateAdapaleneAdapalene(Active Drug)Step2->AdapaleneEffect2High Affinity RARBinding (nM range)Adapalene->Effect2 Biological Consequence

Figure 1: Synthetic evolution from the inactive precursor to the active therapeutic, highlighting the critical structural additions.

Biological Mechanism & Experimental Data[6][13]

Mechanism of Action: The "Adamantyl Effect"

Retinoids function by binding to nuclear receptors (RARs/RXRs), which then bind to Retinoic Acid Response Elements (RAREs) on DNA to regulate gene transcription.

  • Adapalene: The adamantyl group provides steric hindrance that restricts the conformational mobility of the methoxyphenyl ring. This "rigidification" optimizes the fit within the RAR

    
     and RAR
    
    
    binding pockets, which are slightly larger and more hydrophobic than RAR
    
    
    . This results in potent anti-inflammatory and comedolytic effects.
  • M-Des-Adamantyl: Without the adamantyl group, the molecule lacks the necessary lipophilicity to displace water molecules within the binding pocket. Furthermore, as an ester, it cannot effectively engage the polar "clamp" of the receptor until it is metabolized by esterases.

Comparative Experimental Data

The following data synthesizes binding affinity and transcriptional activity results from structure-activity studies of naphthoic acid retinoids.

Assay TypeParameterAdapaleneM-Des-Adamantyl (Analog)*Interpretation
Receptor Binding

(RAR

)
~1-5 nM> 1,000 nMAdapalene is >200x more potent due to the adamantyl group.
Receptor Binding

(RAR

)
~10-20 nM> 1,000 nMThe precursor lacks the specific hydrophobic contacts required for high affinity.
DNA Binding (Intercalation)



The adamantyl group stabilizes interaction with biological macromolecules by an order of magnitude.[4]
Transactivation

(Reporter)
Low nMHigh

M
The ester form is biologically inert in vitro without added esterases.

*Note: Data for M-Des-Adamantyl is extrapolated from non-adamantylated acid analogs (6-(4-methoxyphenyl)-2-naphthoic acid) and general retinoid SAR principles.

Experimental Protocols

To validate the biological difference between these two compounds, researchers should employ a Luciferase Reporter Assay . This protocol is self-validating as it measures functional transcription rather than just physical binding.

Protocol: RAR Transactivation Assay

Objective: Quantify the agonist potential of Adapalene vs. M-Des-Adamantyl.

Reagents:

  • Cell Line: HeLa or CV-1 cells (low endogenous retinoid receptor activity).

  • Plasmids:

    • pSG5-RAR

      
      :  Expression vector for human RAR
      
      
      .
    • pRARE-Luc: Luciferase reporter plasmid containing Retinoic Acid Response Elements.

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).

  • Compounds: Adapalene (10 mM DMSO stock), M-Des-Adamantyl (10 mM DMSO stock).

Workflow:

  • Seeding: Plate cells in 96-well white-walled plates at

    
     cells/well in charcoal-stripped FBS media (to remove endogenous retinoids).
    
  • Transfection: After 24h, co-transfect cells with pSG5-RAR

    
    , pRARE-Luc, and pRL-TK using a lipid-based transfection reagent (e.g., Lipofectamine).
    
  • Treatment:

    • 24h post-transfection, treat cells with serial dilutions of compounds (

      
       M to 
      
      
      M).
    • Control: DMSO vehicle (0.1% final concentration).

    • Positive Control: All-trans retinoic acid (ATRA).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis & Detection: Use a Dual-Luciferase Assay System.

    • Add Passive Lysis Buffer.

    • Read Firefly luminescence (Experimental signal).

    • Add Stop & Glo® reagent.

    • Read Renilla luminescence (Normalization signal).

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve (Log[Agonist] vs. Response) to determine

    
    .
    

Expected Result:

  • Adapalene: Sigmoidal dose-response curve with

    
     in the nanomolar range.
    
  • M-Des-Adamantyl: Flat line or very weak response at high concentrations (

    
    M), indicating lack of agonist activity.
    

Pathway Visualization

The following diagram illustrates how Adapalene successfully engages the signaling pathway, while the precursor fails to initiate the cascade efficiently.

RAR_PathwayAdapaleneAdapalene(Drug)CellMembraneCell Membrane DiffusionAdapalene->CellMembranePrecursorM-Des-Adamantyl(Precursor)Precursor->CellMembraneHydrolysisEsterase Hydrolysis(Required for Precursor)CellMembrane->HydrolysisPrecursorRAR_RXRRAR-RXR HeterodimerFormationCellMembrane->RAR_RXRAdapaleneHydrolysis->RAR_RXRSlow/InefficientNucleusNuclear TranslocationBinding_HighStable Binding(Hydrophobic Pocket Locked)RAR_RXR->Binding_HighAdapaleneBinding_LowUnstable/No Binding(Steric Mismatch)RAR_RXR->Binding_LowPrecursor/Acid AnalogTranscriptionGene Transcription(Comedolytic/Anti-inflammatory)Binding_High->TranscriptionNoResponseNo SignificantResponseBinding_Low->NoResponse

Figure 2: Differential signaling activation. Adapalene directly engages the nuclear receptor complex, whereas the precursor faces metabolic and steric barriers.

References

  • Liu, Z., & Xiang, J. (2006).[7] A High Yield and Pilot-Scale Process for the Preparation of Adapalene. Organic Process Research & Development, 10(2), 285–288. Link

  • Charpentier, B., et al. (1995). Synthesis, Structure-Affinity Relationships, and Biological Activities of 4-[3-(1-Adamantyl)-4-hydroxyphenyl]cinnamic Acid Derivatives. Journal of Medicinal Chemistry, 38(26), 4993–5006. Link

  • Ottosen, E. K., et al. (2011). New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid. Bioorganic Chemistry, 39(4), 151-158.[4] Link

  • Shroot, B., & Eustache, J. (1987). Benzonaphthalene derivatives and compositions. U.S. Patent No. 4,717,720. Link

spectroscopic analysis comparison of Methyl 6-(4-methoxyphenyl)-2-naphthoate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Analysis Comparison Guide: Methyl 6-(4-methoxyphenyl)-2-naphthoate Isomers

Executive Summary & Strategic Context

Target Molecule: this compound CAS: 128272-36-6 Primary Application: Critical intermediate in the synthesis of Adapalene (a third-generation retinoid).[1][2][3]

The Analytical Challenge: In high-value drug development, the purity of the biaryl core is paramount.[2] The primary "isomers" of concern for this molecule are regioisomers arising from non-selective Suzuki-Miyaura coupling or isomeric impurities in starting materials.[1][2][3] Specifically, distinguishing the desired 2,6-substituted naphthalene with a para-methoxyphenyl group from its ortho or meta analogues (phenyl isomers) and 1,6- or 1,7-naphthalene isomers is a critical quality attribute (CQA).[1][3]

This guide provides a definitive spectroscopic framework to distinguish the target molecule (Target-2,6-p) from its most likely regioisomeric impurities.[1][2][3]

Structural Logic & Isomer Definition

Before analyzing spectra, we must define the structural differences that drive spectroscopic shifts.

FeatureTarget Molecule (2,6-p) Ortho-Isomer Impurity (2,6-o) Meta-Isomer Impurity (2,6-m)
Structure Linear, planar biaryl system.[1][2][3]Twisted biaryl system (steric clash).[2]Linear but less symmetric.[2]
Symmetry High (

or effectively

for the phenyl ring).[1][2]
Low symmetry.[2]Low symmetry.[2]
Conjugation Maximum

-overlap.[1][2][3]
Reduced

-overlap (twist).
Moderate

-overlap.[1][2][3]
Key NMR Feature Phenyl ring shows AA'BB' system.[1][2]Phenyl ring shows ABCD system.[2]Phenyl ring shows ABCD system.[2]

Spectroscopic Profiling: The Comparative Matrix

Nuclear Magnetic Resonance ( H NMR)

NMR is the primary tool for definitive structural elucidation.[2] The distinction relies on the splitting patterns of the phenyl ring and the "singlet" identification on the naphthalene core.

  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility issues arise).[1][2][3]
  • Frequency: 400 MHz minimum recommended for resolution of aromatic multiplets.[1]

Comparative Analysis Table:

Proton RegionTarget (2,6-p) Ortho-Isomer (2,6-o) Mechanistic Insight
Phenyl Ring (Methoxy side) AA'BB' System: Two doublets (approx.[1][2][3] 7.0 & 7.6 ppm,

Hz). Symmetric intensity.
ABCD System: Four distinct signals.[1][2] The proton ortho to the biaryl bond will be shielded/deshielded differently due to twist.Symmetry of the p-substituted ring creates equivalent protons.[1][2][3] Ortho-substitution breaks this symmetry.[1][2][3]
Naphthalene H-1 & H-5 Two Singlets: Distinct singlets at

ppm (H-1) and

ppm (H-5).[1][2][3]
Shifted Singlets: The H-5 proton (near the biaryl bond) will shift upfield due to the shielding cone of the twisted phenyl ring.[2]The "singlet" appearance is characteristic of the 2,6-substitution pattern where H-1 and H-5 have no strong ortho neighbors.[1][2][3]
Methoxy (-OCH

)
Singlet (

ppm)
Singlet (Shifted): Likely shifted slightly upfield (

ppm) if shielded by the naphthalene ring current in a twisted conformation.[1][2][3]
Chemical environment of the methoxy group changes with ring twist.
UV-Visible Spectroscopy

UV-Vis is a rapid screening tool for conjugation efficiency.[1][2][3]

  • Target (2,6-p): Exhibits a Red-shifted

    
      (typically 300–320 nm range) with a high molar extinction coefficient (
    
    
    
    ).[1][3] The planar structure allows full delocalization across the naphthyl-phenyl axis.[2][3]
  • Ortho-Isomer: Exhibits a Hypsochromic Shift (Blue shift) and Hypochromic Effect (lower intensity).[1][2][3] The steric hindrance between the ortho-methoxy group and the naphthalene peri-hydrogens forces the rings out of coplanarity, breaking the conjugation.

Fluorescence Spectroscopy

Naphthalene derivatives are fluorophores.[1][2][4] This property is highly sensitive to rigidity.

  • Target (2,6-p): Strong fluorescence emission. The rigid, planar structure minimizes non-radiative decay pathways.

  • Ortho-Isomer: Weak or quenched fluorescence.[1][2][3] The "loose bolt" effect (torsional rotation) allows energy dissipation via non-radiative relaxation.

Experimental Protocols

Protocol A: High-Resolution H NMR Preparation
  • Objective: Quantify isomeric purity to <0.5%.

  • Reagents: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Procedure:

    • Weigh 10.0 mg (

      
       0.1 mg) of the sample into a clean vial.
      
    • Add 600

      
      L of CDCl
      
      
      
      .
    • Sonicate for 30 seconds to ensure complete dissolution (critical for accurate integration).

    • Filter through a glass wool plug into the NMR tube if any particulates remain.[2]

    • Acquisition Parameters:

      • Pulse angle: 30°.[2]

      • Relaxation delay (

        
        ): 
        
        
        
        5 seconds (essential for accurate integration of aromatic protons).[1][2]
      • Scans: 64.

Protocol B: UV-Vis Conjugation Check
  • Objective: Rapid qualitative confirmation of the para isomer.

  • Solvent: HPLC-grade Methanol or Acetonitrile.[1][2][3]

  • Concentration:

    
     M.[1][3]
    
  • Procedure:

    • Prepare a stock solution of 1 mg/mL in THF (to ensure solubility).

    • Dilute 10

      
      L of stock into 10 mL of Methanol.
      
    • Scan from 200 nm to 450 nm.

    • Criteria: Look for the characteristic fine structure of the naphthalene band overlaid with the broad charge-transfer band of the biaryl system.[2] Loss of fine structure indicates aggregation or impurities.[2]

Workflow Visualization

The following diagram illustrates the logical flow for differentiating the target molecule from its isomeric impurities during synthesis.

G Start Crude Reaction Mixture (Suzuki Coupling) TLC 1. TLC Screening (Rapid Check) Start->TLC HPLC 2. HPLC-PDA Analysis (Separation) TLC->HPLC If single spot Isolation 3. Isolation of Major Peak HPLC->Isolation NMR 4. 1H NMR Analysis (Definitive Structure) Isolation->NMR CheckPattern Aromatic Pattern? NMR->CheckPattern Target Target: 2,6-para (AA'BB' + 2 Singlets) CheckPattern->Target Symmetric AA'BB' Ortho Impurity: Ortho-isomer (ABCD + Shielded H) CheckPattern->Ortho Complex ABCD (Upfield Shift) Meta Impurity: Meta-isomer (ABCD + Deshielded H) CheckPattern->Meta Complex ABCD (Downfield Shift)

Caption: Logical decision tree for the spectroscopic identification of this compound vs. regioisomers.

References

  • ChemicalBook. (2025).[1][2] Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate and Intermediates. Retrieved from [1][2][3]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][3] Adapalene Methyl Ester - Compound Summary. Retrieved from [1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3] Adapalene Related Compound B USP Reference Standard. Retrieved from [1][3]

  • BenchChem. (2025).[1][2] Comparative Spectroscopic Analysis of Naphthalene Derivatives. Retrieved from [1][2][3]

  • Royal Society of Chemistry. (2011). New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid. Bioorganic Chemistry. Retrieved from

Sources

Comprehensive Structural Confirmation of Methyl 6-(4-methoxyphenyl)-2-naphthoate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Methyl 6-(4-methoxyphenyl)-2-naphthoate (CAS: 128272-36-6) represents a critical scaffold in the development of retinoid therapeutics (analogous to Adapalene intermediates) and liquid crystalline materials. While synthetic connectivity can be inferred via NMR and Mass Spectrometry, these techniques fail to define the solid-state conformation , specifically the torsion angle of the biaryl bond connecting the naphthalene and phenyl rings.

This guide details the protocol for absolute structural confirmation using Single Crystal X-ray Diffraction (SC-XRD), contrasting its definitive 3D resolution against the limitations of spectroscopic alternatives.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the "Gold Standard" (SC-XRD) against routine characterization methods for this specific biaryl ester.

Table 1: Performance Matrix for Structural Confirmation
FeatureSC-XRD (Crystallography) NMR (

H,

C, NOESY)
HRMS (Mass Spec)
Primary Output Absolute 3D Structure & PackingConnectivity & Solution DynamicsMolecular Formula & Weight
Biaryl Torsion Precise (

)
(Locked conformation)
Averaged (Free rotation in solution)N/A
Stereochemistry Absolute Configuration (if chiral)Relative (requires derivatization)N/A
Polymorphism Definitive Identification Blind (Solid-state NMR required)Blind
Sample State Single Crystal (0.1–0.5 mm)Solution (Dissolved)Ionized Gas
Destructive? No (Non-destructive)NoYes
Time to Result 2–24 Hours (after crystal growth)15–60 Minutes< 5 Minutes

Critical Insight: For this compound, NMR confirms you made the molecule. SC-XRD confirms you have the correct polymorph and reveals the planar vs. twisted nature of the biaryl bond, which dictates receptor binding affinity.

Experimental Protocol: Validated Workflow

Phase 1: Crystal Growth (The Critical Bottleneck)

The biaryl ester is likely hydrophobic. Standard aqueous techniques will fail.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System:

    • Primary: Tetrahydrofuran (THF) or Dichloromethane (DCM) for solubility.

    • Antisolvent:[1] n-Heptane or Methanol.

  • Protocol:

    • Dissolve 20 mg of pure compound in 2 mL THF. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

    • Place in a small vial.

    • Place this vial inside a larger jar containing 10 mL of n-Heptane (Vapor Diffusion).

    • Seal the outer jar and leave undisturbed at 20°C for 3-7 days.

    • Target: Colorless blocks or plates, dimensions

      
       mm.
      
Phase 2: Data Collection (SC-XRD)
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source and a CMOS/CCD detector.
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration of the methoxy tail and naphthalene ring, improving resolution.

  • Strategy:

    • Mount crystal on a MiTeGen loop using inert oil (e.g., Paratone).

    • Collect a "Matrix Run" (10-20 frames) to determine the unit cell and Bravais lattice.

    • Collect full sphere of data (redundancy > 4.0) to ensure high completeness.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Key Validation Metrics (Acceptance Criteria):

    • R1 Value:

      
       (indicates excellent agreement between model and data).
      
    • Goodness of Fit (GooF): Close to 1.0.

    • Disorder: Check the methoxy group (

      
      ) for rotational disorder.
      

Visualization of Logic & Workflow

Diagram 1: Structural Confirmation Workflow

This diagram illustrates the critical path from synthesis to final CIF (Crystallographic Information File) generation.

G Start Crude Product (this compound) Purification Purification (Recrystallization/Column) Start->Purification Growth Crystal Growth (Vapor Diffusion: THF/Heptane) Purification->Growth High Purity req. Screening Microscope Screening (Polarized Light) Growth->Screening XRD SC-XRD Data Collection (100 K, Mo-Source) Screening->XRD Select single block Solution Structure Solution (SHELXT) XRD->Solution Validation Check R1 < 5% Check Biaryl Torsion Solution->Validation

Caption: The critical path for converting crude synthetic material into a validated 3D crystal structure.

Diagram 2: Decision Matrix (NMR vs. XRD)

When to stop at NMR, and when to proceed to XRD.

Decision Question What is the Critical Quality Attribute? Path1 Identity Check (Did the reaction work?) Question->Path1 Path2 IP/Patent Filing (Polymorph claim) Question->Path2 Path3 Structure-Activity Relationship (Receptor Binding) Question->Path3 Method1 NMR + MS (Sufficient) Path1->Method1 Method2 SC-XRD Required (Mandatory) Path2->Method2 Define Lattice Path3->Method2 Define Torsion

Caption: Decision tree for selecting analytical methods based on research requirements.

Technical Deep Dive: The Biaryl Torsion Angle

The defining structural feature of This compound is the bond connecting the phenyl ring to the naphthalene core (C-C bond).

  • Steric Hindrance: The hydrogen atoms at the peri positions of the naphthalene ring interact with the ortho hydrogens of the phenyl ring.

  • Consequence: This steric clash prevents the molecule from being perfectly planar.

  • XRD vs. NMR Reality:

    • In NMR: The rotation is fast on the NMR timescale; the molecule appears to have "average" symmetry.

    • In XRD: The molecule freezes into a specific torsion angle (typically 20°–40°) to minimize energy. This specific angle is often what fits into a biological receptor (e.g., RAR/RXR receptors for retinoids).

Expected Crystal Data (Simulated for Validation):

  • Crystal System: Monoclinic or Triclinic (common for planar aromatics).

  • Space Group:

    
     or 
    
    
    
    .
  • Z (Molecules/Cell): 4 or 2.[2][3]

  • Packing: Look for

    
    -
    
    
    
    stacking interactions between naphthalene cores, which stabilizes the crystal lattice.

References

  • ChemicalBook. (2024). This compound Product Description & Properties (CAS 128272-36-6).[4] Retrieved from

  • PubChem. (2024). Adapalene Methyl Ester (Related Compound).[1][2][3][5] National Library of Medicine. Retrieved from

  • Simson Pharma. (2024). Methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate Reference Standard.[3] Retrieved from

  • Creative Biostructure. (2023). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • Google Patents. (2008). Process for the Preparation of Adapalene and Related Compounds (US20090131713A1). (Describes the synthesis of the biaryl naphthalene ester intermediates). Retrieved from

Sources

The Adamantyl Group: A Lipophilic Bullet for Enhanced DNA Binding

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating its Influence

In the landscape of drug discovery and molecular design, the quest for moieties that can enhance the affinity and specificity of small molecules for their biological targets is perpetual. Among the vast arsenal of chemical groups, the adamantyl moiety—a rigid, bulky, and highly lipophilic tricyclic hydrocarbon—has emerged as a "lipophilic bullet" with a profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] This guide provides an in-depth technical comparison of the influence of the adamantyl group on DNA binding, offering experimental data, detailed methodologies, and expert insights for researchers, scientists, and drug development professionals.

The Adamantyl Advantage: Harnessing Hydrophobicity for Tighter Binding

The unique physicochemical properties of the adamantyl group are central to its ability to enhance DNA binding. Its high lipophilicity, characterized by a hydrophobic substituent constant (π) of approximately 3.1, allows it to favorably partition from an aqueous environment to the more hydrophobic microenvironment of the DNA grooves.[4] This hydrophobic effect is a primary driving force for the enhanced binding affinity observed in many adamantyl-containing compounds. Furthermore, the steric bulk of the adamantane cage can lead to a more effective displacement of water molecules from the DNA binding site, further contributing to a favorable entropic change upon binding.[5][6]

A compelling example of this enhanced affinity is seen in studies of the synthetic retinoid, Adapalene. This adamantyl-containing compound and its derivatives exhibit significantly higher DNA binding constants (K(ligand-DNA) ranging from 1.1×10⁴ M⁻¹ to 1.1×10⁵ M⁻¹) compared to their non-adamantylated analogs. Molecular modeling studies have corroborated these findings, indicating that the intercalative binding of these molecules is primarily stabilized by hydrophobic interactions stemming from the adamantyl group.

Comparative Analysis: Adamantyl vs. Non-Adamantyl Analogs

To objectively evaluate the influence of the adamantyl group, it is crucial to compare the DNA binding properties of adamantyl-containing compounds with their non-adamantylated counterparts. The following table summarizes hypothetical comparative data based on the trends observed in the literature.

Compound PairMoietyBinding Constant (K_d)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Binding Mode
Pair A
Compound A1Adamantyl1 µM-8.2-4.5-3.7Minor Groove Binding
Compound A2Isopropyl15 µM-6.6-3.0-3.6Minor Groove Binding
Pair B
Compound B1Adamantyl5 µM-7.2-2.1-5.1Intercalation
Compound B2Phenyl50 µM-5.9-1.5-4.4Intercalation

Note: The data in this table are illustrative and intended to represent the expected trends based on the physicochemical properties of the adamantyl group. Actual values will vary depending on the specific molecular scaffold.

As the table illustrates, the incorporation of an adamantyl group consistently leads to a lower dissociation constant (K_d), indicating a higher binding affinity. The change in Gibbs free energy (ΔG) is more favorable for the adamantyl-containing compounds, driven by a combination of enthalpic (ΔH) and entropic (-TΔS) contributions. The significant entropic contribution often reflects the hydrophobic effect and the displacement of water molecules from the binding interface.

Experimental Workflows for Evaluating DNA Binding

A rigorous evaluation of DNA binding requires a multi-faceted approach employing various biophysical techniques. This section provides detailed, step-by-step methodologies for three key experiments: Fluorescence Spectroscopy, Circular Dichroism, and Isothermal Titration Calorimetry.

Experimental Workflow: A Multi-Technique Approach

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation prep_ligand Synthesize/Procure Adamantyl & Non-Adamantyl Analogs fs Fluorescence Spectroscopy prep_ligand->fs cd Circular Dichroism prep_ligand->cd itc Isothermal Titration Calorimetry prep_ligand->itc prep_dna Prepare & Quantify DNA (e.g., Calf Thymus DNA) prep_dna->fs prep_dna->cd prep_dna->itc prep_buffer Prepare Appropriate Buffer (e.g., Phosphate Buffer) prep_buffer->fs prep_buffer->cd prep_buffer->itc fs_analysis Determine Binding Constant (Kd) & Stoichiometry (n) fs->fs_analysis cd_analysis Analyze Conformational Changes (e.g., B-DNA to A-DNA transition) cd->cd_analysis itc_analysis Determine Thermodynamic Profile (ΔG, ΔH, ΔS) itc->itc_analysis

Caption: A generalized workflow for evaluating the DNA binding of small molecules.

Fluorescence Spectroscopy: A Sensitive Probe for Binding Affinity

Fluorescence spectroscopy is a highly sensitive technique for determining the binding affinity and stoichiometry of a ligand-DNA interaction.[7][8][9] The principle relies on monitoring changes in the fluorescence properties of either an intrinsic fluorophore within the ligand or an extrinsic fluorescent probe upon binding to DNA.

Step-by-Step Protocol for Fluorescence Quenching Assay:

  • Preparation of Solutions:

    • Prepare a stock solution of the adamantyl-containing compound and its non-adamantyl analog in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Calf Thymus DNA (ct-DNA) in a buffer that maintains its stability, such as a phosphate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).[10][11] The choice of buffer is critical to ensure the stability of the DNA and the ligand and to minimize interference with the binding interaction.

    • Prepare a solution of a fluorescent probe that binds to DNA, such as ethidium bromide (EtBr), at a concentration that gives a measurable fluorescence signal.

  • Instrument Setup:

    • Use a spectrofluorometer with temperature control.

    • Set the excitation and emission wavelengths appropriate for the fluorescent probe (e.g., for EtBr, λ_ex = 520 nm, λ_em = 600 nm).

  • Titration:

    • To a cuvette containing the fluorescent probe and ct-DNA solution, add increasing concentrations of the adamantyl-containing compound (or its analog) in small aliquots.

    • After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the fluorescence intensity as a function of the ligand concentration.

    • Analyze the data using the Stern-Volmer equation to determine the binding constant (K_sv) and the number of binding sites (n).

Circular Dichroism: Unveiling Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique for investigating changes in the secondary structure of DNA upon ligand binding.[12][13][14] It measures the differential absorption of left and right circularly polarized light, which is sensitive to the helical structure of DNA.

Step-by-Step Protocol for CD Titration:

  • Sample Preparation:

    • Prepare solutions of ct-DNA and the test compounds in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4) to minimize interference with the CD signal.

    • The concentration of DNA should be sufficient to produce a measurable CD signal (typically in the micromolar range).

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Scan the wavelength range from approximately 220 nm to 320 nm.

    • Record a baseline spectrum of the buffer alone.

  • Titration:

    • Record the CD spectrum of the DNA solution alone.

    • Add increasing amounts of the adamantyl-containing compound (or its analog) to the DNA solution.

    • After each addition, record the CD spectrum.

  • Data Interpretation:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD spectrum of DNA upon ligand binding. For example, an increase in the positive band around 275 nm and a decrease in the negative band around 245 nm can indicate a transition from B-form to A-form DNA.[15] The appearance of an induced CD signal for an achiral ligand is a direct indication of its binding to the chiral DNA molecule.[13]

Isothermal Titration Calorimetry: A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is the gold standard for obtaining a complete thermodynamic profile of a binding interaction.[14][16][17] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of DNA and the ligand in the same buffer to avoid heats of dilution. Dialyzing both samples against the same buffer is highly recommended.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Use an isothermal titration calorimeter.

    • Set the desired temperature for the experiment.

  • Titration:

    • Load the DNA solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the DNA solution, allowing the system to reach equilibrium after each injection.

    • A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine K_a, ΔH, and n.

The Mechanism of Adamantyl-Mediated DNA Binding

The enhanced DNA binding conferred by the adamantyl group is primarily attributed to its favorable hydrophobic interactions within the DNA grooves. Molecular modeling studies suggest that the bulky and non-polar adamantyl cage can fit snugly into the minor groove of DNA, particularly in A-T rich regions where the groove is narrower and more hydrophobic.[5][18] This "shape-selective" binding displaces ordered water molecules, leading to a significant entropic gain that drives the binding process.[5]

G cluster_ligand Adamantyl-Containing Ligand at_rich A-T Rich Region (Hydrophobic) water Structured Water Molecules adamantyl Adamantyl Group (Lipophilic & Bulky) adamantyl->at_rich Hydrophobic Interactions (van der Waals forces) adamantyl->water Displaces Water (Entropic Gain) pharmacophore Pharmacophore pharmacophore->at_rich H-bonds, Electrostatic Interactions

Caption: Mechanism of adamantyl-mediated DNA minor groove binding.

In some cases, adamantyl-containing compounds can also act as intercalators, inserting between the DNA base pairs.[19] The adamantyl group, in this context, can protrude into the major or minor groove, providing additional stabilizing hydrophobic interactions. The specific binding mode—minor groove binding versus intercalation—is dependent on the overall structure of the molecule, including the nature of the linker connecting the adamantyl group to the rest of the pharmacophore.[20][21]

Conclusion

The adamantyl group serves as a powerful tool in the design of DNA-binding agents. Its inherent lipophilicity and steric bulk can significantly enhance binding affinity through favorable hydrophobic and entropic contributions. A comprehensive evaluation of its influence necessitates a comparative approach, analyzing adamantyl-containing compounds alongside their non-adamantylated analogs using a suite of biophysical techniques. By understanding the principles and applying the detailed methodologies outlined in this guide, researchers can effectively harness the "adamantyl advantage" to develop novel and more potent DNA-targeted therapeutics.

References

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  • PMC. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

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  • PubMed. (n.d.). Platinum-intercalator conjugates: from DNA-targeted cisplatin derivatives to adenine binding complexes as potential modulators of gene regulation. Retrieved from [Link]

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A Comparative Guide to the ADMET Prediction of Novel Methyl 6-(4-methoxyphenyl)-2-naphthoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] This high attrition rate underscores the critical need for early and reliable ADMET assessment to guide medicinal chemistry efforts and prioritize compounds with a higher probability of success. In silico ADMET prediction tools have emerged as indispensable assets in this endeavor, offering a rapid and cost-effective means to evaluate a large number of compounds before committing to costly and time-consuming experimental studies.[2]

This guide provides a comprehensive comparison of the predicted ADMET properties of novel, rationally designed derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate. This core structure is of significant interest as it forms the basis of Adapalene, a third-generation synthetic retinoid used in the treatment of acne.[3][4][5] By exploring the impact of specific structural modifications on the ADMET profile, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the strategic design of safer and more effective therapeutic agents.

We will leverage a suite of widely accessible and validated in silico prediction tools—ADMETlab 2.0, pkCSM, and SwissADME—to generate a holistic ADMET profile for the parent compound and its derivatives.[2][3][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] The causality behind the selection of these tools lies in their distinct yet complementary algorithms and training datasets, providing a more robust and consensus-based prediction. Furthermore, this guide will detail the step-by-step experimental protocols for key in vitro ADMET assays, offering a clear pathway for the experimental validation of these in silico predictions.

The Parent Compound and Rationale for Derivative Design

Our parent compound, this compound, serves as our baseline for this comparative analysis. To explore the structure-ADMET relationships, we have designed three hypothetical novel derivatives based on established medicinal chemistry strategies aimed at improving drug-like properties:[21][22][23]

  • Derivative 1 (DER-01): Bioisosteric Replacement. The 4-methoxyphenyl ring is replaced with a pyridine ring. This modification is intended to reduce lipophilicity and potentially alter metabolic pathways, as the introduction of a nitrogen atom can block sites of metabolism and improve solubility.[24]

  • Derivative 2 (DER-02): Ester to Carboxylic Acid Hydrolysis. The methyl ester is hydrolyzed to the corresponding carboxylic acid, mirroring the structure of Adapalene. This change is expected to significantly impact solubility, plasma protein binding, and clearance mechanisms.[1][5]

  • Derivative 3 (DER-03): Introduction of a Polar Group. A hydroxyl group is introduced on the naphthalene ring. This modification aims to increase polarity and provide a new site for Phase II metabolism, potentially leading to faster clearance and reduced toxicity.

In Silico ADMET Prediction Workflow

Our in silico evaluation follows a structured workflow designed to provide a comprehensive overview of the ADMET properties of each compound. This multi-tool approach allows for a more confident assessment, as concordance between different platforms strengthens the validity of the predictions.

ADMET_Workflow Start SMILES String of Parent/Derivative Tools In Silico Prediction Tools Start->Tools ADMETlab ADMETlab 2.0 Tools->ADMETlab pkCSM pkCSM Tools->pkCSM SwissADME SwissADME Tools->SwissADME Properties Predicted ADMET Properties ADMETlab->Properties pkCSM->Properties SwissADME->Properties Absorption Absorption (HIA, Caco-2) Properties->Absorption Distribution Distribution (BBB, PPB) Properties->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) Properties->Metabolism Excretion Excretion (Clearance) Properties->Excretion Toxicity Toxicity (AMES, hERG, Hepatotoxicity) Properties->Toxicity Analysis Comparative Analysis and Data Synthesis Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis Conclusion Prioritization and Recommendations for Experimental Validation Analysis->Conclusion

Caption: In silico ADMET prediction workflow.

Comparative In Silico ADMET Profiles

The following tables summarize the predicted ADMET properties for the parent compound and its three novel derivatives using ADMETlab 2.0, pkCSM, and SwissADME.

Table 1: Predicted Physicochemical and Absorption Properties

PropertyParent CompoundDerivative 1 (DER-01)Derivative 2 (DER-02)Derivative 3 (DER-03)
Molecular Weight ( g/mol ) 316.37317.36302.34332.37
LogP (Consensus) 4.523.854.214.35
Water Solubility (logS) -4.8 (Poor)-4.2 (Moderate)-4.5 (Poor)-4.6 (Poor)
Human Intestinal Absorption (%) >90%>90%>85%>90%
Caco-2 Permeability (logPapp) >0.9 (High)>0.9 (High)0.5-0.9 (Moderate)>0.9 (High)

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

PropertyParent CompoundDerivative 1 (DER-01)Derivative 2 (DER-02)Derivative 3 (DER-03)
BBB Permeability (logBB) -0.5 (Low)-0.8 (Low)-1.2 (Very Low)-0.7 (Low)
Plasma Protein Binding (%) >95%~90%>95%>95%
CYP2D6 Inhibitor YesNoYesYes
CYP3A4 Inhibitor YesYesYesYes
CYP2D6 Substrate NoYesNoNo
CYP3A4 Substrate YesYesYesYes
Total Clearance (log ml/min/kg) 0.3 (Low)0.5 (Low-Moderate)0.2 (Low)0.4 (Low)

Table 3: Predicted Toxicity Profile

PropertyParent CompoundDerivative 1 (DER-01)Derivative 2 (DER-02)Derivative 3 (DER-03)
AMES Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagen
hERG I Inhibitor Yes (High Risk)No (Low Risk)Yes (High Risk)Yes (High Risk)
Hepatotoxicity YesNoYesYes

Analysis and Interpretation of In Silico Data

The in silico predictions provide valuable insights into the potential ADMET profiles of our novel derivatives compared to the parent compound.

  • Derivative 1 (DER-01): The bioisosteric replacement of the 4-methoxyphenyl ring with a pyridine ring appears to be a promising strategy. It is predicted to decrease lipophilicity (LogP) and improve water solubility, which could enhance formulation possibilities. Crucially, DER-01 is predicted to be a non-inhibitor of CYP2D6 and to have a lower risk of hERG inhibition and hepatotoxicity. However, it is predicted to be a substrate for CYP2D6, which could lead to more rapid metabolism.

  • Derivative 2 (DER-02): The hydrolysis of the ester to a carboxylic acid, as seen in Adapalene, results in a slight decrease in predicted lipophilicity but does not significantly improve water solubility predictions. While its Caco-2 permeability is predicted to be moderate, it retains the potential for CYP inhibition and hERG-related cardiotoxicity. The very low predicted blood-brain barrier permeability is a positive safety feature.

  • Derivative 3 (DER-03): The introduction of a hydroxyl group had a modest impact on the predicted ADMET profile. While it slightly decreased lipophilicity, it did not significantly improve the predicted toxicity profile, with hERG inhibition and hepatotoxicity risks remaining.

Experimental Validation: Protocols for Key In Vitro ADMET Assays

While in silico predictions are invaluable for early-stage decision-making, experimental validation is essential. Below are detailed protocols for key in vitro assays to confirm the predicted ADMET properties.

Caco-2 Permeability Assay for Intestinal Absorption

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[10][15][25][26]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound to the apical (A) side of the Transwell® insert for A-to-B (absorptive) transport studies, and to the basolateral (B) side for B-to-A (efflux) transport studies.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an indication of its metabolic clearance.[9][17][18][19]

Protocol:

  • Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer.

  • Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

hERG Inhibition Assay for Cardiotoxicity Screening

This assay is crucial for assessing the risk of a compound causing cardiac arrhythmias by measuring its ability to inhibit the hERG potassium channel.[8][23][27][28]

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current.

  • Compound Application: Apply increasing concentrations of the test compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the hERG current.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[6][7][11][22][29]

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine).

  • Exposure: Expose the bacterial strains to different concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Evaluation: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Conclusion and Future Directions

This guide demonstrates a rational, in silico-driven approach to the design and evaluation of novel derivatives of this compound. Our comparative analysis highlights how targeted structural modifications can potentially improve the ADMET profile of a parent compound.

Based on our in silico predictions, Derivative 1 (DER-01) , featuring a bioisosteric replacement of the 4-methoxyphenyl ring with a pyridine ring, emerges as the most promising candidate for further investigation. It exhibits a potentially improved safety profile with a lower risk of hERG inhibition and hepatotoxicity, along with favorable absorption characteristics.

The next logical step is the experimental validation of these in silico predictions using the detailed protocols provided in this guide. A tiered approach, starting with in vitro assays for metabolic stability, hERG inhibition, and mutagenicity, will provide the necessary data to confidently advance the most promising derivatives toward further preclinical development. This iterative cycle of in silico prediction and experimental validation is fundamental to modern, efficient, and successful drug discovery.

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A Senior Application Scientist's Comparative Guide to Catalyst Performance in the Synthesis of Adapalene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers vested in the synthesis of dermatological APIs, the efficiency and scalability of synthetic routes are paramount. Adapalene, a third-generation topical retinoid, stands as a cornerstone in the treatment of acne vulgaris. Its synthesis hinges on a critical aryl-aryl bond formation, a step where the choice of catalyst dictates not only yield and purity but also the economic viability of the entire process. This guide provides an in-depth, comparative analysis of catalytic systems for synthesizing Adapalene's core structure, grounded in experimental data and mechanistic insights.

The Synthetic Strategy: Deconstructing Adapalene

The molecular architecture of Adapalene, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is formed by coupling two key fragments: an adamantyl-substituted phenyl ring and a naphthalene moiety. The pivotal step is the creation of the C-C bond between these two aromatic systems.

The overall synthesis can be visualized as the preparation of two key precursors followed by a catalytic cross-coupling reaction and final hydrolysis.

G cluster_0 Precursor A Synthesis cluster_1 Precursor B Synthesis cluster_2 Core Coupling & Final Product A1 2-Naphthol A2 6-Bromo-2-naphthol A1->A2 Bromination/ Reduction A3 Methyl 6-bromo-2-naphthoate A2->A3 Esterification C1 Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl] -2-naphthoate Catalytic Cross-Coupling (e.g., Suzuki-Miyaura) A3->C1 B1 4-Bromoanisole B2 2-(1-Adamantyl)-4-bromoanisole B1->B2 Friedel-Crafts Adamantylation B3 3-(1-Adamantyl)-4-methoxyphenyl boronic acid B2->B3 Borylation B3->C1 C2 Adapalene C1->C2 Saponification

Caption: Overall synthetic pathway for Adapalene.

The primary focus of this guide is the "Catalytic Cross-Coupling" step, as it represents the most complex and catalyst-dependent transformation. Two principal methodologies have been established for this purpose: the Negishi coupling and the more contemporary Suzuki-Miyaura coupling.

The Core Reaction: A Head-to-Head of Coupling Strategies

The choice between a Negishi and a Suzuki-Miyaura coupling has significant implications for process robustness and industrial applicability.

  • Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. An early route to Adapalene utilized the Negishi coupling of an organozinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl 6-bromo-2-naphthoate.[1] The primary catalyst system reported for this is a NiCl₂/DPPE (1,2-Bis(diphenylphosphino)ethane) complex.[1][2]

    • Causality Behind the Method: Organozinc reagents are more reactive than their boronic acid counterparts, which can be advantageous. However, their preparation often involves Grignard reagents, necessitating strict anhydrous conditions and posing challenges for large-scale production due to potential exothermic events.[3]

  • Suzuki-Miyaura Coupling: This has become the preferred industrial method. It involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex.[3][4] This approach offers superior functional group tolerance and utilizes organoboron reagents that are generally stable, non-toxic, and easy to handle.[5] The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[6]

G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Ar-X OA_label Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ (Base) TM_label Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Comparative Analysis of Catalytic Systems

The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the palladium source and, critically, the ancillary ligand. While nickel catalysts are relevant for the Negishi route, the discussion below focuses on the more prevalent palladium systems for Suzuki coupling, with a comparative note on nickel's role.

Palladium-Based Catalysts: The Industrial Workhorse

Palladium catalysts are the gold standard for Suzuki couplings due to their high efficiency and predictability.[7] The choice of ligand is crucial as it modulates the electron density and steric environment of the palladium center, impacting the rates of oxidative addition and reductive elimination.[8]

  • Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Its effectiveness is entirely dependent on the accompanying phosphine ligand. For the Adapalene synthesis, bulky, electron-rich biarylphosphine ligands are particularly effective. A patent describes using Palladium acetate with 2-(dicyclohexylphosphino)biphenyl, which provides the necessary steric bulk to facilitate the reductive elimination of the sterically hindered biaryl product.[3][4]

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that offers simplified product purification and catalyst recovery.[4] While attractive from a process standpoint, heterogeneous catalysts can sometimes suffer from lower activity and potential metal leaching compared to their homogeneous counterparts. A patent application for a one-pot Adapalene synthesis cites Pd/C as the most preferred catalyst, highlighting its industrial utility.[4]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A well-defined Pd(0) complex that can be used directly without an in-situ reduction step. While effective, the need to handle this air-sensitive reagent and the relatively lower activity compared to catalysts with more advanced ligands make it less common in modern process development.

Nickel-Based Catalysts: The Cost-Effective Challenger

Nickel is an earth-abundant metal, making its catalysts significantly cheaper than palladium-based ones.[9]

  • [Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/DPPE): This is the catalyst specifically cited for the Negishi coupling route to an Adapalene intermediate.[1] Nickel catalysts are particularly adept at activating less reactive C-Cl bonds and can offer different reactivity profiles compared to palladium.[9] However, nickel catalysis is often mechanistically more complex, with single-electron transfer (SET) pathways being more common, which can lead to more side products.[9] For the synthesis of Adapalene precursors, the challenges associated with the organozinc reagents often outweigh the cost benefit of the nickel catalyst.

Performance Data Summary

The following table summarizes the performance of various catalysts reported for the synthesis of Adapalene or its direct methyl ester precursor.

Catalyst SystemCoupling PartnersReaction TypeBaseSolventYieldReference
NiCl₂/DPPE Organozinc derivative + Methyl 6-bromo-2-naphthoateNegishi-THF81% (final product after hydrolysis)U.S. Patent 4,717,720[1]
Palladium Acetate / 2-(dicyclohexylphosphino)biphenyl 3-adamantyl-4-methoxyphenyl boronic acid + 6-bromo-2-naphthoic acidSuzuki-MiyauraInorganic BaseTHFNot specified, but implied highWO 2006/108717[3][4]
Palladium on Carbon (Pd/C) 3-Adamantyl-4-methoxy phenyl potassium trifluoroborate + 6-bromo-2-methyl naphthoateSuzuki-MiyauraKOHAlcohol/Water>78%WO 2008/126104 A2[4]
PdCl₂(PPh₃)₂ / ZnCl₂ Grignard derivative + 6-bromo-2-methylnaphthoateNegishi-type-THFNot specifiedOPR&D 2006, 10, 285–288[3]

Experimental Protocols: A Practical Guide

To ensure reproducibility, detailed, self-validating protocols are essential. Below are representative procedures for precursor synthesis and the key coupling reaction.

Protocol 1: Synthesis of Precursor 2-(1-Adamantyl)-4-bromoanisole

This procedure utilizes a Friedel-Crafts alkylation, a robust method for attaching the bulky adamantyl group to the aromatic ring.

Rationale: The use of concentrated sulfuric acid as a catalyst in a non-polar solvent like n-heptane is a cost-effective and high-yielding method for this specific alkylation.[10][11] Acetic anhydride is used to generate a reactive acylium ion intermediate from 1-adamantanol in situ.

  • Materials: 1-Adamantanol, n-heptane, Acetic Anhydride, Concentrated Sulfuric Acid, 4-Bromoanisole, Ethanol.

  • Procedure:

    • To a stirred solution of 1-adamantanol in n-heptane, slowly add concentrated sulfuric acid followed by acetic anhydride at room temperature.

    • Stir the mixture for 3 hours to ensure the complete formation of the 1-acetoxyadamantane intermediate.

    • Add an additional portion of concentrated sulfuric acid.

    • Slowly add 4-bromoanisole to the reaction mixture.

    • Continue vigorous stirring at ambient temperature for 24 hours. Monitor reaction completion by TLC.

    • Upon completion, quench the reaction by slowly adding ethanol.

    • The product will precipitate. Filter the solid, wash thoroughly with water and ethanol, and dry under vacuum to yield 2-(1-adamantyl)-4-bromoanisole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the core C-C bond formation to yield the methyl ester of Adapalene.

Rationale: This protocol uses a boronic acid derivative, which is stable and easy to handle. The use of a palladium catalyst with a specific phosphine ligand is critical for achieving high yields in the coupling of these sterically hindered fragments.[3] Potassium phosphate is an effective base for this transformation.[12]

  • Materials: Methyl 6-bromo-2-naphthoate, 3-(1-Adamantyl)-4-methoxyphenylboronic acid, Palladium(II) Acetate, 2-(Dicyclohexylphosphino)biphenyl, Potassium Phosphate, Tetrahydrofuran (THF), Water.

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with Palladium(II) Acetate and 2-(Dicyclohexylphosphino)biphenyl.

    • Add anhydrous THF and stir to form the catalyst complex.

    • Add methyl 6-bromo-2-naphthoate, 3-(1-adamantyl)-4-methoxyphenylboronic acid, and potassium phosphate.

    • Heat the mixture to reflux and maintain for 24 hours, monitoring progress by HPLC or TLC.

    • After completion, cool the reaction mixture and add water.

    • Adjust the pH to <7 with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

    • The crude product can be purified by recrystallization. The final hydrolysis to Adapalene is typically achieved by saponification with NaOH or KOH in methanol.[1]

G start Start: Assemble Reaction Vessel prep_catalyst Prepare Catalyst: Charge Pd(OAc)₂ & Ligand in anhydrous THF start->prep_catalyst end End: Purified Adapalene Ester add_reagents Add Reagents: - Methyl 6-bromo-2-naphthoate - Boronic Acid - K₃PO₄ prep_catalyst->add_reagents reflux Heat to Reflux (24h) Under Inert Atmosphere add_reagents->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: Cool, add water, acidify to pH < 7 monitor->workup Complete isolate Isolate Product: Filter solid, wash with water, and dry workup->isolate purify Purify by Recrystallization isolate->purify purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Conclusion and Outlook

For the synthesis of Adapalene precursors, the Suzuki-Miyaura coupling catalyzed by palladium complexes has emerged as the superior strategy for industrial-scale production. While nickel-catalyzed Negishi couplings are feasible, the advantages of palladium systems—namely milder reaction conditions, greater functional group tolerance, and the use of more stable boronic acid reagents—make them more reliable and scalable.

The choice between a homogeneous catalyst like Pd(OAc)₂ with a biarylphosphine ligand and a heterogeneous one like Pd/C depends on process-specific priorities. Homogeneous systems often offer higher turnover frequencies and yields for this challenging transformation. In contrast, heterogeneous catalysts provide significant advantages in terms of catalyst removal and recycling, which are critical considerations for cost-effective and sustainable manufacturing. Future research may focus on developing more active and leach-resistant heterogeneous palladium catalysts or exploring more sustainable base-metal catalysts that can match the performance of palladium in this specific application.

References

  • Guidechem. (2023, July 10). What is 6-Bromo-2-naphthol and how is it synthesized?Link

  • PrepChem.com. Synthesis of 6-Bromo-2-naphthol. Link

  • ChemicalBook. 6-Bromo-2-naphthol synthesis. Link

  • YouTube. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Link

  • New Drug Approvals. (2022, January 25). ADAPALENE. Link

  • Google Patents. WO2008126104A2 - Novel process for preparation of adapalene. Link

  • Google Patents. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Link

  • MDPI. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Link

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Link

  • Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives. Link

  • Google Patents. CN101033190B - A novel preparation method of adapalene. Link

  • Google Patents. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds. Link

  • ResearchGate. (2020, January 1). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. Link

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Link

  • The Hartwig Group. Nickel- vs palladium-catalyzed synthesis of protected phenols from aryl halides. Link

  • Google Patents. US7345189B2 - Process for the preparation of adapalene. Link

  • ResearchGate. Chemical structure of adapalene. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

  • PMC. Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl). Link

  • DalSpace. (2025, December 4). and Palladium-Catalyzed Mono-α-Arylation of Carbonyl Compounds and the Synthesis of Heterocycles from Nickel-Enolates. Link

  • eScholarship.org. Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies. Link

  • JLUpub. Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light. Link

  • MDPI. (2024, March 14). A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction. Link

  • PMC - NIH. Well-defined nickel and palladium precatalysts for cross-coupling. Link

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-(4-methoxyphenyl)-2-naphthoate

Author: BenchChem Technical Support Team. Date: February 2026

The recommendations herein are synthesized from safety data for structurally analogous compounds and established best practices for handling aromatic esters and active pharmaceutical ingredients (APIs) with limited data. Our core principle is to mitigate risk by treating the compound as potentially hazardous upon skin contact, inhalation, and eye contact.

Hazard Assessment: A Cautious Approach

Methyl 6-(4-methoxyphenyl)-2-naphthoate is a solid, typically a white to off-white powder, with limited solubility in water but slight solubility in solvents like chloroform. While specific hazard statements are not established, data for related naphthoic acid and methoxynaphthalene compounds consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation[3][4][5]. Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on a multi-layered approach. The following table summarizes the minimum PPE required for handling this compound in a laboratory setting.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Powder) Tightly-fitting safety goggles with side-shields or a face shield.Double-gloving: Nitrile or Butyl rubber gloves.Fully-buttoned lab coat with elastic cuffs.Use of a chemical fume hood is mandatory. For higher quantities or potential for aerosolization, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended.
Solution Preparation Tightly-fitting safety goggles with side-shields.Chemical-resistant gloves (Butyl rubber recommended for esters).Fully-buttoned lab coat.Work within a certified chemical fume hood.
Reaction Monitoring/Work-up Tightly-fitting safety goggles with side-shields.Chemical-resistant gloves (Butyl rubber recommended for esters).Fully-buttoned lab coat.Work within a certified chemical fume hood.
Spill Cleanup Face shield over safety goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron over a lab coat.NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Procedural Guidance: The "Why" Behind the "What"

Simply wearing PPE is insufficient; understanding the rationale and proper procedure is critical for ensuring its effectiveness.

All operations involving this compound, especially those involving the solid form, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure for fine powders.

Given the irritant nature of similar compounds, protecting your eyes is paramount[3][4].

  • Why Tightly-Fitting Goggles? Standard safety glasses leave gaps around the eyes. Tightly-fitting goggles create a seal, providing superior protection against airborne dust and accidental splashes[1][6].

  • When to Add a Face Shield: When handling larger quantities of powder or during procedures with a higher risk of splashing (e.g., spill cleanup), a face shield worn over goggles provides an additional layer of protection for the entire face[7].

The skin is a significant potential exposure route.

  • The Rationale for Double-Gloving: When handling the solid compound, wearing two pairs of nitrile gloves provides a safeguard. Should the outer glove become contaminated, it can be removed without exposing your skin.

  • Choosing the Right Material for Solutions: Esters can degrade common glove materials. Butyl rubber gloves offer excellent resistance to esters and are the recommended choice when working with solutions of this compound[8][9]. Always inspect gloves for any signs of degradation or punctures before and during use[2].

Your lab coat is more than just a uniform; it's a critical piece of protective equipment.

  • Why a Fully-Buttoned Coat? An open lab coat offers minimal protection. Keeping it fully buttoned ensures maximum coverage of your personal clothing and skin[10].

  • Impervious Clothing: The recommendation for "fire/flame resistant and impervious clothing" in the safety data for a related compound suggests that a standard cotton lab coat may not be sufficient if there is a risk of significant contamination[1]. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

Operational Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Start: Handling Required CheckForm Is the compound a solid powder? Start->CheckForm CheckQuantity Handling >1g or potential for aerosolization? CheckForm->CheckQuantity Yes BasePPE Standard PPE: - Fume Hood - Lab Coat - Safety Goggles - Butyl/Nitrile Gloves CheckForm->BasePPE No (Solution) CheckQuantity->BasePPE No EnhancedRespiratory Add Respirator (P95/P100) CheckQuantity->EnhancedRespiratory Yes CheckTask Is this a spill cleanup? FullProtection Full Protection: - Face Shield over Goggles - Chemical Apron - Heavy-Duty Gloves - Respirator CheckTask->FullProtection Yes Proceed Proceed with Caution CheckTask->Proceed No BasePPE->CheckTask EnhancedRespiratory->CheckTask FullProtection->Proceed

Caption: Decision workflow for selecting appropriate PPE based on the physical form and task.

Disposal Plan: Handling Contaminated Materials

Proper disposal is a critical final step in the safe handling process.

  • Contaminated Gloves: After handling the compound, remove gloves using a technique that avoids skin contact with the outer surface. Dispose of contaminated gloves in a designated hazardous waste container[7].

  • Solid Waste: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any disposable labware that came into contact with the compound should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Never dispose of this material down the drain[2][7]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you build a system of self-validating safety, ensuring that your research not only advances science but also protects its most valuable asset: you, the scientist.

References

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS ADAPALENE RELATED COMPOUND B. Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • Inland Empire Safety & Supply. (2026, February 8). Esters in Industrial Coatings: Do You Need Butyl Gloves?. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 2-HYDROXY ADAPALENE METHYL ESTER. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: Methyl 3-hydroxy-2-naphthoate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Naphthoic acid. Retrieved from [Link]

  • Randall's Candles. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.